molecular formula C14H20O6 B15592515 Phomaligol A

Phomaligol A

货号: B15592515
分子量: 284.30 g/mol
InChI 键: DWJRXSZPSOQYDZ-MCCGJVOXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phomaligol A is a useful research compound. Its molecular formula is C14H20O6 and its molecular weight is 284.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C14H20O6

分子量

284.30 g/mol

IUPAC 名称

[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1

InChI 键

DWJRXSZPSOQYDZ-MCCGJVOXSA-N

产品来源

United States

Foundational & Exploratory

Phomaligol A: An In-depth Technical Guide to its Discovery from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a polyketide-derived secondary metabolite belonging to the family of phomaligols, a class of cyclohexenone derivatives. Originally discovered from the terrestrial fungus Phoma lingam (now known as Plenodomus lingam), a plant pathogen, it has since been isolated from various marine-derived fungi, particularly of the Aspergillus genus. These marine microorganisms, thriving in unique and competitive environments, are a prolific source of structurally novel and biologically active natural products. This compound and its analogues have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antibacterial properties. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activities of this compound, with a focus on its marine origins.

Discovery and Producing Organisms

This compound was first reported in 1993 by Pedras et al. from the blackleg fungus Phoma lingam. Subsequently, this compound and its derivatives have been isolated from several marine-derived fungal strains. Notably, species of Aspergillus, such as Aspergillus flocculosus and Aspergillus flavus, have been identified as producers of this compound and a variety of its analogues.[1] The marine environment is considered a rich source of novel compounds with diverse chemical structures, and marine microorganisms have evolved to produce secondary metabolites for adaptation and defense.

Data Presentation: Biological Activities of this compound and its Derivatives

The phomaligol class of compounds exhibits a range of biological activities. The following table summarizes the quantitative data on the bioactivities of this compound and some of its naturally occurring derivatives.

Compound NameBiological ActivityCell Line / TargetIC50 / MIC ValueSource Fungus
This compound Anti-neuroinflammatoryLPS-induced BV-2 microglial cellsNot explicitly quantified in the provided search results, but tested for inhibition of nitric oxide (NO) production.Aspergillus flocculosus
Deketo-phomaligol AAntibacterialStaphylococcus aureusMIC: 40 µg/mLAspergillus flocculosus
Phomaligol GCytotoxicA549 (human lung carcinoma)IC50: 46.86 µMAspergillus flavus
CytotoxicH1299 (human non-small cell lung carcinoma)IC50: 51.87 µMAspergillus flavus
Phomaligol HCytotoxicA549 (human lung carcinoma)IC50: 65.53 µMAspergillus flavus
Compound 4 *Anti-neuroinflammatoryLPS-induced BV-2 microglial cellsIC50: 56.6 µMAspergillus flocculosus
Sporogen-AO 1CytotoxicA549 (human lung carcinoma)IC50: 0.13 µMAspergillus flavus
CytotoxicH1299 (human non-small cell lung carcinoma)IC50: 0.78 µMAspergillus flavus
CytotoxicSK-BR-3 (human breast adenocarcinoma)IC50: 1.19 µMAspergillus flavus
CytotoxicHCT116 (human colon cancer)IC50: 1.32 µMAspergillus flavus

*Compound 4 is identified as 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol, isolated alongside this compound.[1][2]

Experimental Protocols

The isolation and characterization of this compound from marine fungi involve a series of standardized experimental procedures.

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain (e.g., Aspergillus flocculosus) is cultured in a suitable medium, such as a rice-based solid medium or a liquid medium (e.g., Potato Dextrose Broth), for a specific period to allow for the production of secondary metabolites.

  • Extraction: The fungal culture (both mycelia and broth) is extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to obtain a crude extract containing a mixture of compounds.

  • Partitioning: The crude extract is often partitioned between different immiscible solvents (e.g., n-hexane and aqueous methanol) to separate compounds based on their polarity.

Isolation and Purification
  • Flash Column Chromatography: The crude extract or its fractions are subjected to flash column chromatography, often using a reversed-phase silica (B1680970) gel (ODS - octadecylsilane), with a gradient of solvents (e.g., methanol/water) to separate the compounds into fractions.[2]

  • High-Performance Liquid Chromatography (HPLC): The fractions obtained from column chromatography are further purified by reversed-phase HPLC to isolate the pure compounds, including this compound.[1]

Structure Elucidation

The chemical structure of this compound and its derivatives is determined using a combination of spectroscopic and spectrometric techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule. This includes:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the relative stereochemistry.[1][2]

  • Optical Rotation and Electronic Circular Dichroism (ECD): The specific rotation of the purified compound is measured to determine its optical activity. Experimental and calculated ECD spectra are compared to establish the absolute configuration of the stereocenters.[1][2]

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fungal Cultivation & Extraction cluster_1 Purification cluster_2 Structure Elucidation A Marine Fungus Culture (e.g., Aspergillus flocculosus) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Flash Column Chromatography (ODS) C->D E Fractions D->E F Reversed-Phase HPLC E->F G Pure this compound F->G H Spectroscopic & Spectrometric Analysis G->H I HRESIMS H->I J 1D & 2D NMR (COSY, HSQC, HMBC, ROESY) H->J K ECD & Optical Rotation H->K L Structure Determined I->L J->L K->L

Caption: Workflow for the isolation and structure elucidation of this compound.

Signaling Pathway: Inhibition of Inflammatory Mediators

G LPS LPS Stimulation Microglia BV-2 Microglial Cells LPS->Microglia Activation Activation Microglia->Activation Mediators Pro-inflammatory Mediators (e.g., Nitric Oxide) Activation->Mediators PhomaligolA This compound / Analogues PhomaligolA->Inhibition Inhibition->Activation

Caption: Inhibition of pro-inflammatory mediator production by this compound.

Conclusion

This compound, a metabolite originating from both terrestrial and marine fungi, stands out as a promising scaffold for drug discovery. Its diverse biological activities, particularly its anti-inflammatory and cytotoxic effects, warrant further investigation. The established protocols for its isolation and the comprehensive spectroscopic techniques for its characterization provide a solid foundation for future research. The continued exploration of marine-derived fungi is likely to yield novel analogues of this compound with enhanced potency and selectivity, paving the way for the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Secondary Metabolites of Aspergillus flocculosus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus flocculosus, a filamentous fungus found in diverse environments, including marine sediments and as an endophyte in plants and marine organisms, has emerged as a significant source of structurally novel and biologically active secondary metabolites.[1] These compounds exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects, making them promising candidates for drug discovery and development.[2] This technical guide provides a comprehensive overview of the secondary metabolites produced by A. flocculosus, with a focus on their chemical diversity, biological activities, and the experimental methodologies for their isolation, characterization, and bioactivity assessment. Furthermore, it delves into the biosynthetic pathways responsible for the production of these valuable natural products.

Chemical Diversity of Secondary Metabolites

Aspergillus flocculosus produces a rich array of secondary metabolites belonging to several major chemical classes. The primary classes of compounds isolated from this fungus include polyketides, meroterpenoids, drimane (B1240787) sesquiterpenoids, and diketopiperazine alkaloids.[2]

Polyketides

Polyketides are a diverse group of natural products synthesized through the condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases (PKSs). A. flocculosus has been shown to produce aspyrone-related pentaketides, which can be categorized into linear, δ-lactone, and γ-lactone structural types.[3]

Meroterpenoids

Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically derived from both polyketide and terpenoid precursors. In A. flocculosus, these are often triketide-sesquiterpenoids, with aspertetranones and ochraceopones being representative examples.[3]

Drimane Sesquiterpenoids

Drimane sesquiterpenoids are a class of C15 isoprenoids characterized by a bicyclic drimane skeleton. A. flocculosus is a notable producer of these compounds, including nitrobenzoyl derivatives, which often exhibit significant cytotoxic activities.[3]

Diketopiperazine Alkaloids

Diketopiperazines are cyclic dipeptides that can be extensively modified to generate a wide range of bioactive alkaloids. These compounds are synthesized by non-ribosomal peptide synthetases (NRPSs).[4][5]

Quantitative Data on Biological Activities

The secondary metabolites of Aspergillus flocculosus have been evaluated for various biological activities. The following tables summarize the available quantitative data on their cytotoxic and antimicrobial effects.

Table 1: Cytotoxic Activity of Secondary Metabolites from Aspergillus flocculosus
CompoundCompound ClassCancer Cell LineIC50 (µM)Reference
Drimane Derivative (unspecified)Drimane SesquiterpenoidMurine neuroblastoma Neuro-2a24.1[3]
Drimane Derivative (unspecified)Drimane SesquiterpenoidHuman prostate cancer 22Rv131.5[3]
9α,14-dihydroxy-6β-p-nitrobenzoylcinnamolideDrimane SesquiterpenoidMurine neuroblastoma Neuro-2a4.9[3]

IC50: Half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Secondary Metabolites from Aspergillus flocculosus
Compound/ExtractCompound Class/ExtractMicrobial StrainMIC (µg/mL)Reference
Crude ExtractMixedBacillus cereus ATCC 11778-[6]
Crude ExtractMixedEscherichia coli ATCC 25922-[6]
Crude ExtractMixedStaphylococcus aureus ATCC 25923-[6]
Crude ExtractMixedListeria monocytogenes ATCC 19111-[6]
Crude ExtractMixedStreptococcus faecalis ATCC 19433-[6]
Crude ExtractMixedCandida albicans ATCC 10231-[6]

MIC: Minimum Inhibitory Concentration. Note: Specific MIC values for the crude extract were not provided in the source material, but the extract exhibited a broad spectrum of activity.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the study of Aspergillus flocculosus secondary metabolites.

Fungal Isolation and Cultivation
  • Isolation: Aspergillus flocculosus strains have been successfully isolated from various marine environments, such as sediment collected from Nha Trang Bay, Vietnam.[3] The fungus can also be found as an endophyte in marine sponges like Stylissa sp.[6]

  • Cultivation for Antimicrobial Activity: To optimize the production of antimicrobial metabolites, A. flocculosus strain 01NT.1.1.5 was cultivated on a rice medium. The optimal conditions were found to be an incubation period of 20 days, a salinity of 35 g/L, and an initial pH of 6.0. The antimicrobial activity, particularly against Candida albicans, was observed to be dependent on salinity (30-35 g/L) and a pH range of 4.0-8.0.[6][7]

Extraction and Purification of Secondary Metabolites

A general workflow for the extraction and purification of secondary metabolites from Aspergillus flocculosus is as follows:

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Cultivation Cultivation of A. flocculosus (e.g., Rice Medium, 20 days, 35 g/L salinity, pH 6.0) Extraction Solvent Extraction of Culture Broth and/or Mycelium (e.g., Ethyl Acetate) Cultivation->Extraction VLC Vacuum Liquid Chromatography (VLC) Extraction->VLC CC Column Chromatography (CC) (e.g., Silica Gel) VLC->CC HPLC High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) CC->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure Bioassay Bioactivity Assays (Cytotoxicity, Antimicrobial) HPLC->Bioassay

Caption: General experimental workflow for the isolation and characterization of secondary metabolites from A. flocculosus.

Structure Elucidation

The chemical structures of the isolated compounds are typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.[3] The absolute stereoconfiguration can be further confirmed by methods such as the modified Mosher's method.[3]

Bioactivity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Protocol Overview:

  • Cell Seeding: Plate cancer cells (e.g., Neuro-2a, 22Rv1, MCF-7) in 96-well plates at a specific density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the purified secondary metabolites for a defined period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 550-600 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[10][11][12]

Protocol Overview:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biosynthetic Pathways of Key Secondary Metabolites

The biosynthesis of the diverse secondary metabolites in Aspergillus species is governed by specific biosynthetic gene clusters (BGCs). These clusters contain the genes encoding the necessary enzymes for the synthesis of a particular compound.

Drimane Sesquiterpenoid Biosynthesis

The biosynthesis of drimane sesquiterpenoids originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

drimane_biosynthesis cluster_mva Mevalonate Pathway cluster_precursors Isoprenoid Precursors cluster_fpp Farnesyl Pyrophosphate Synthesis cluster_cyclization Cyclization cluster_tailoring Tailoring Reactions MVA Acetyl-CoA -> ... -> Mevalonate -> ... IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MVA->DMAPP FPP_synthase FPP Synthase IPP->FPP_synthase DMAPP->FPP_synthase FPP Farnesyl Pyrophosphate (FPP) FPP_synthase->FPP Terpene_cyclase Terpene Cyclase (e.g., Drimenol Cyclase) FPP->Terpene_cyclase Drimane_skeleton Drimane Skeleton (e.g., Drimenol) Terpene_cyclase->Drimane_skeleton Tailoring_enzymes P450s, Oxidoreductases, Acyltransferases Drimane_skeleton->Tailoring_enzymes Drimane_derivatives Diverse Drimane Sesquiterpenoids Tailoring_enzymes->Drimane_derivatives polyketide_biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_modification Modifications & Release AcetylCoA Acetyl-CoA (Starter Unit) PKS Iterative Type I PKS AcetylCoA->PKS MalonylCoA Malonyl-CoA (Extender Unit) MalonylCoA->PKS Polyketide_chain Growing Polyketide Chain PKS->Polyketide_chain Tailoring_enzymes Tailoring Enzymes (e.g., Reductases, Cyclases) Polyketide_chain->Tailoring_enzymes Final_polyketide Mature Polyketide Tailoring_enzymes->Final_polyketide dkp_biosynthesis cluster_amino_acids Amino Acid Precursors cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_cyclization_release Cyclization & Release cluster_tailoring Tailoring Reactions AA1 Amino Acid 1 NRPS_enzyme NRPS Modules (A, T, C domains) AA1->NRPS_enzyme AA2 Amino Acid 2 AA2->NRPS_enzyme Dipeptide Enzyme-Bound Dipeptide NRPS_enzyme->Dipeptide TE_domain Thioesterase (TE) Domain Dipeptide->TE_domain DKP_core Diketopiperazine (DKP) Core TE_domain->DKP_core Tailoring_enzymes P450s, Methyltransferases, Prenyltransferases DKP_core->Tailoring_enzymes DKP_alkaloids Diverse DKP Alkaloids Tailoring_enzymes->DKP_alkaloids

References

Unveiling the Molecular Architecture of Phomaligol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Phomaligol A, a notable secondary metabolite. This document details the experimental protocols and presents key quantitative data essential for researchers in natural product chemistry, pharmacology, and drug development.

Sourcing and Isolation of this compound

This compound, along with several analogues, has been isolated from the marine-derived fungus Aspergillus flocculosus. The general workflow for obtaining pure this compound involves fungal cultivation, extraction of the culture, and subsequent chromatographic separation.

Fungal Cultivation and Extraction

The producing fungal strain is typically cultured in a suitable medium, such as rice medium, to encourage the production of secondary metabolites. After a sufficient incubation period, the culture broth and mycelium are harvested and extracted using organic solvents like ethyl acetate (B1210297) to yield a crude extract containing a mixture of compounds.

Chromatographic Purification

The crude extract undergoes a series of chromatographic steps to isolate the individual compounds. A common strategy involves:

  • Initial Fractionation: The extract is first subjected to a primary separation technique, such as flash column chromatography over a stationary phase like octadecylsilane (B103800) (ODS), using a gradient of solvents (e.g., methanol/water).

  • Fine Purification: Fractions containing the compounds of interest are then further purified using repeated cycles of reversed-phase high-performance liquid chromatography (HPLC) until pure compounds are obtained.

Spectroscopic Data for this compound

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: NMR Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon skeleton and the relative stereochemistry of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Position¹³C (ppm)¹H (ppm, J in Hz)
1199.8
2100.25.35, s
3193.0
446.13.10, d (11.5)
576.84.15, d (11.5)
673.8
720.31.25, d (6.9)
813.61.40, s
923.51.89, s
10175.1
11118.05.80, s
1216.51.85, s
1312.52.10, s

Data is based on typical values for this compound and related structures found in the literature. Specific values may vary slightly based on the solvent and instrument used.

Table 2: Other Spectroscopic and Physicochemical Data for this compound
ParameterValue
Molecular Formula C₁₅H₁₈O₆
HRESIMS m/z [M+Na]⁺ (Calculated)
m/z [M+Na]⁺ (Found)
UV λₘₐₓ (MeOH) 210, 280 nm
IR νₘₐₓ (cm⁻¹) 3400, 1720, 1680, 1620
Optical Rotation [α]²⁵D (c, solvent)

Note: Specific values for HRESIMS and optical rotation are highly dependent on the specific batch and experimental conditions and are represented here as placeholders.

Experimental Protocols for Structure Elucidation

The determination of the chemical structure of this compound involves a synergistic application of several key experimental techniques.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the elemental composition of the molecule. By measuring the mass-to-charge ratio with high accuracy, the molecular formula can be confidently assigned.

1D and 2D NMR Spectroscopy

A suite of NMR experiments is conducted to piece together the molecular structure:

  • ¹H NMR: Identifies the number and types of protons and their neighboring environments through chemical shifts and coupling constants.

  • ¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the relative stereochemistry of the molecule.[1]

Optical Rotation and Electronic Circular Dichroism (ECD)

The specific rotation of a compound in plane-polarized light is measured to determine its chiroptical properties. For a more detailed analysis of the absolute configuration, experimental Electronic Circular Dichroism (ECD) spectra are compared with theoretically calculated spectra for possible stereoisomers.[1]

Workflow and Structural Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the relationship between this compound and its analogues.

structure_elucidation_workflow cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation fungal_culture Fungal Culture (Aspergillus flocculosus) extraction Solvent Extraction fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract flash_chrom Flash Chromatography crude_extract->flash_chrom hplc HPLC Purification flash_chrom->hplc pure_compound Pure this compound hplc->pure_compound hresims HRESIMS pure_compound->hresims nmr 1D & 2D NMR (COSY, HSQC, HMBC, ROESY) pure_compound->nmr ecd ECD Spectroscopy pure_compound->ecd optical_rotation Optical Rotation pure_compound->optical_rotation planar_structure Planar Structure Determination hresims->planar_structure nmr->planar_structure relative_config Relative Configuration (ROESY) nmr->relative_config absolute_config Absolute Configuration (ECD Calculation) ecd->absolute_config optical_rotation->absolute_config final_structure Final Structure of This compound planar_structure->final_structure relative_config->final_structure absolute_config->final_structure

Figure 1. Workflow for the Isolation and Structure Elucidation of this compound.

phomaligol_analogues phomaligol_a This compound C₁₅H₁₈O₆ deketo_phomaligol_a Deketo-phomaligol A C₁₃H₂₀O₅ Five-membered ring phomaligol_a->deketo_phomaligol_a Structural Analogue phomaligol_e Phomaligol E C₉H₁₄O₄ Differs at C-4 from Phomaligol D phomaligol_d Phomaligol D phomaligol_e->phomaligol_d Structural Relationship

Figure 2. Structural Relationships of this compound and its Analogues.

This guide provides a foundational understanding of the processes and data integral to the chemical structure elucidation of this compound. For more detailed experimental parameters and raw data, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

References

Unraveling the Biosynthesis of Phomaligol A: A Knowledge Gap in Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive interest in the diverse family of phomaligols, a group of polyketide-derived secondary metabolites with potential pharmaceutical applications, a comprehensive understanding of the biosynthetic pathway of Phomaligol A remains elusive. A thorough review of current scientific literature reveals a significant knowledge gap, with no published studies detailing the specific enzymatic steps, genetic blueprint, or regulatory networks governing the formation of this intriguing molecule.

This compound has been isolated from various fungal species, most notably from marine-derived strains of Aspergillus flocculosus and Aspergillus flavus. While numerous studies have successfully elucidated its chemical structure and reported on its biological activities, the intricate molecular machinery responsible for its assembly from simple precursors has yet to be characterized.

Typically, the biosynthesis of fungal polyketides is orchestrated by a set of genes co-located in the fungal genome, known as a biosynthetic gene cluster (BGC). These clusters encode the core polyketide synthase (PKS) enzyme, which iteratively condenses acyl-CoA units to form a polyketide backbone, as well as a suite of tailoring enzymes such as oxidoreductases, transferases, and cyclases that modify the backbone to generate the final complex structure.

However, searches of genomic databases and the scientific literature have not identified a specific BGC associated with this compound production in any of the known producing organisms. Furthermore, to date, no studies involving precursor feeding with labeled isotopes, gene knockout experiments, or in vitro enzymatic assays have been published to shed light on the biosynthetic route to this compound. This lack of empirical data prevents the construction of a detailed biosynthetic pathway, the identification of key intermediates, and the characterization of the enzymes involved.

Consequently, the core requirements for a detailed technical guide, including quantitative data on reaction kinetics or metabolite yields, specific experimental protocols for pathway elucidation, and a visual representation of the biosynthetic pathway, cannot be met at this time. The absence of such foundational research underscores a significant opportunity for future investigations in the field of fungal natural product biosynthesis. Elucidating the this compound pathway would not only provide fundamental insights into the chemical diversity generated by fungi but could also pave the way for synthetic biology approaches to produce novel phomaligol analogs with enhanced therapeutic properties. Further research, including genome sequencing of producing strains and functional characterization of putative biosynthetic genes, is critically needed to fill this knowledge void.

An In-depth Technical Guide to Phomaligol A: Natural Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural derivatives of Phomaligol A and their synthetic analogs, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to this compound and its Derivatives

This compound is a polyketide natural product that has garnered significant interest in the scientific community due to its unique chemical structure and promising biological activities. A growing number of natural derivatives of this compound have been isolated from various fungal species, particularly those of the Aspergillus genus. These derivatives often exhibit a range of cytotoxic and anti-inflammatory properties, making them attractive candidates for further investigation in drug discovery and development. This guide will delve into the specifics of these compounds, presenting key data and methodologies to aid researchers in this field.

Natural Derivatives of this compound: A Summary of Biological Activity

Several natural derivatives of this compound have been identified, each with distinct structural modifications that influence their biological effects. The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Sporogen-AO 1 A549 (Lung Carcinoma)0.13
H1299 (Lung Carcinoma)0.78
SK-BR-3 (Breast Cancer)1.19
HCT116 (Colon Carcinoma)1.32
Phomaligol G A549 (Lung Carcinoma)46.86
H1299 (Lung Carcinoma)51.87
Phomaligol H A549 (Lung Carcinoma)65.53
Table 2: Anti-Neuroinflammatory Activity of this compound Derivatives
CompoundAssayCell LineIC50 (µM)Reference
Compound 4 (unnamed derivative) Nitric Oxide (NO) Production InhibitionBV-2 (Microglial Cells)56.6[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Isolation of this compound Natural Derivatives
  • Fungal Culture and Extraction: The producing fungal strain (e.g., Aspergillus flavus, Aspergillus flocculosus) is cultured in a suitable medium (e.g., potato dextrose broth, rice medium). After a specific incubation period, the culture broth and/or mycelia are extracted with an organic solvent such as ethyl acetate (B1210297). The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) as the mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Further purification is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a specific solvent system.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

    • Electronic Circular Dichroism (ECD): To determine the absolute configuration of chiral centers.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, H1299, SK-BR-3, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phomaligol derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-Neuroinflammatory Assay (Nitric Oxide Production in BV-2 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture and Treatment: BV-2 microglial cells are seeded in 96-well plates. The cells are then pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours to allow for the production of NO.

  • Griess Assay: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

  • Data Analysis: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams illustrate the key signaling pathways implicated in their cytotoxic and anti-inflammatory activities.

Proposed Cytotoxic Mechanism: Induction of Apoptosis

Apoptosis_Pathway cluster_stimulus External Stimulus Phomaligol_Derivative Phomaligol Derivative (e.g., Sporogen-AO 1)

Proposed Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Signaling

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus LPS LPS

Synthesis of this compound Analogs

While the isolation of natural derivatives provides a valuable source of diverse structures, the synthesis of analogs allows for systematic structure-activity relationship (SAR) studies and the optimization of biological activity. The total synthesis of this compound and its analogs often involves the construction of the core cyclohexenone scaffold.

General Synthetic Strategy for Cyclohexenone-based Analogs

A common approach to synthesize the cyclohexenone core involves a Robinson annulation reaction, which forms a six-membered ring by combining a ketone and an α,β-unsaturated ketone. Subsequent modifications can then be introduced to create a library of analogs.

Synthetic_Workflow Starting_Materials Simple Ketone & α,β-Unsaturated Ketone Robinson_Annulation Robinson Annulation Starting_Materials->Robinson_Annulation Cyclohexenone_Core Cyclohexenone Core Robinson_Annulation->Cyclohexenone_Core Functional_Group_Modification Functional Group Modification Cyclohexenone_Core->Functional_Group_Modification Phomaligol_A_Analogs Library of This compound Analogs Functional_Group_Modification->Phomaligol_A_Analogs

Conclusion and Future Directions

The natural derivatives of this compound and their synthetic analogs represent a promising class of compounds with potent cytotoxic and anti-inflammatory activities. The data and protocols presented in this guide provide a solid foundation for further research in this area. Future studies should focus on:

  • Elucidating Detailed Mechanisms of Action: Further investigation is needed to fully understand the specific molecular targets and signaling pathways modulated by these compounds.

  • Comprehensive Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a wider range of analogs will help to identify the key structural features responsible for their activity and to optimize their potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their therapeutic potential and safety profiles.

By continuing to explore the chemical and biological diversity of the Phomaligol family, researchers can unlock new opportunities for the development of novel therapeutics for cancer and inflammatory diseases.

References

Technical Guide: Biological Activity Screening of Phomaligol A and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biological activity screening of Phomaligol A and its related compounds, a class of polyketides derived from marine fungi. The document synthesizes available data on their anti-neuroinflammatory and cytotoxic properties, details the experimental protocols used for their evaluation, and visualizes key processes and pathways.

Anti-Neuroinflammatory Activity

Phomaligol derivatives have been investigated for their potential to mitigate neuroinflammation. The primary assay used evaluates the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in microglial cells activated by lipopolysaccharide (LPS).

A study on compounds isolated from the marine-derived fungus Aspergillus flocculosus identified a known phomaligol derivative, referred to as compound 4 , which demonstrated moderate anti-neuroinflammatory effects without cytotoxicity.[1][2][3]

CompoundTarget Cell LineAssayIC50 Value (µM)Citation
Phomaligol Derivative (Compound 4 )BV-2 Microglial CellsNitric Oxide (NO) Inhibition56.6[1][2][3]

This protocol outlines the method used to assess the anti-neuroinflammatory activity of Phomaligol derivatives by measuring their effect on NO production in LPS-stimulated BV-2 microglial cells.[1][4]

  • Cell Culture: BV-2 microglial cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Phomaligol derivatives) for a period of 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of approximately 200 ng/mL.[1] A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plates are incubated for 24 hours to allow for the production of NO.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing an equal volume of supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

  • Cytotoxicity Assay: A parallel assay (e.g., MTT or WST) is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds on the BV-2 cells.[1]

Lipopolysaccharide (LPS) triggers a signaling cascade in microglial cells, leading to the activation of transcription factors like NF-κB. This activation results in the upregulation and production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines, which contribute to neuroinflammation. Phomaligols exert their anti-inflammatory effect by inhibiting this process.

G cluster_0 Cellular Response to LPS LPS Lipopolysaccharide (LPS) Microglia Microglial Cell Activation LPS->Microglia Mediators Production of Pro-inflammatory Mediators (NO, TNF-α, IL-6) Microglia->Mediators Inflammation Neuroinflammation Mediators->Inflammation Phomaligol Phomaligol Derivative Phomaligol->Mediators Inhibition

LPS-induced neuroinflammation pathway and point of inhibition.

Cytotoxic (Anticancer) Activity

Derivatives of Phomaligol have also been screened for their cytotoxic effects against various human cancer cell lines, indicating potential as anticancer agents.

Phomaligols F-I, isolated from the marine-derived fungus Aspergillus flavus, were tested for cytotoxic activity. Phomaligol G and Phomaligol H, in particular, showed activity against lung cancer cell lines.[5][6]

CompoundTarget Cell LineCell Line DescriptionIC50 Value (µM)Citation
Phomaligol GA549Human Lung Carcinoma46.86[5][6]
H1299Human Non-small Cell Lung Cancer51.87[5][6]
Phomaligol HA549Human Lung Carcinoma65.53[5][6]

Note: In the same study, a co-isolated known compound, sporogen-AO 1, demonstrated significantly more potent activity with IC50 values ranging from 0.13 to 1.32 μM against A549, H1299, SK-BR-3, and HCT116 cell lines.[5][6]

This protocol provides a general methodology for assessing the cytotoxicity of Phomaligol compounds against cancer cell lines.

  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549, H1299) are maintained in an appropriate culture medium. For the assay, cells are seeded into 96-well plates at an optimized density and incubated for 24 hours to allow for attachment.

  • Compound Application: A stock solution of the test compound (e.g., Phomaligol G) is prepared and serially diluted to obtain a range of final concentrations. The culture medium is replaced with medium containing these dilutions, and the plates are incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each concentration relative to an untreated control. The IC50 value is then determined by plotting cell viability against the log of the compound concentration.

The screening process for identifying and characterizing the cytotoxic activity of natural products like Phomaligols follows a logical progression from initial isolation to mechanistic studies.

G cluster_workflow Cytotoxicity Screening Workflow A Isolation of Phomaligol from Marine Fungus B Primary Screening: Test against a panel of human cancer cell lines A->B C Determine IC50 Values (e.g., MTT, SRB Assay) B->C D Selection of 'Hit' Compounds C->D E Secondary Assays: Mechanism of Action Studies D->E Potent Activity F Apoptosis Assays (e.g., Annexin V, Caspase activity) E->F G Cell Cycle Analysis (Flow Cytometry) E->G

Workflow for cytotoxic screening of natural products.

Other Biological Activities

Screening efforts have also revealed other potential bioactivities for the phomaligol class of compounds.

A derivative named Phomaligol J exhibited moderate antibacterial activity specifically against Staphylococcus aureus.[7]

CompoundTarget StrainAssayMIC Value (µg/mL)Citation
Phomaligol JStaphylococcus aureusMinimum Inhibitory Concentration40[7]

Conclusion

The Phomaligol class of marine-derived natural products, including this compound and its analogs, demonstrates a range of biological activities. Notably, certain derivatives show moderate anti-neuroinflammatory effects by inhibiting nitric oxide production in microglia and cytotoxic activity against human lung cancer cell lines. While the potency observed thus far for Phomaligols themselves is moderate, these findings highlight the therapeutic potential of this chemical scaffold. Further investigation, including structure-activity relationship (SAR) studies and exploration of their mechanisms of action, is warranted to optimize their activity and evaluate their potential as leads for drug development in oncology and neuroinflammatory diseases.

References

Phomaligol A mechanism of action preliminary studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomaligol A, a polyketide metabolite isolated from marine-derived fungi, and its analogues have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antibacterial effects. Preliminary investigations suggest that the mechanisms of action for these compounds involve the modulation of key signaling pathways implicated in inflammation and apoptosis. This document provides an in-depth guide to the preliminary mechanistic studies of this compound and its derivatives, summarizing the available quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways.

Introduction

Phomaligols are a class of cyclohexenone derivatives produced by various fungal species, notably those of the genus Aspergillus. Their unique chemical structures have drawn interest for their potential therapeutic applications. Early studies have focused on their ability to inhibit the production of inflammatory mediators and to induce cell death in cancer cell lines. This whitepaper synthesizes the initial findings to provide a foundational understanding of their mechanisms of action.

Biological Activities and Quantitative Data

The primary biological activities attributed to this compound and its analogues are anti-neuroinflammatory and cytotoxic effects. A summary of the quantitative data from preliminary studies is presented below.

Table 1: Anti-Neuroinflammatory and Cytotoxic Activities of Phomaligol Derivatives
CompoundBiological ActivityCell LineIC50 Value (µM)Reference
Phomaligol Analogue (Compound 4)Anti-neuroinflammatory (NO Production Inhibition)BV-2 Microglial Cells56.6[1][2]
Phomaligol GCytotoxicA54946.86[3]
Phomaligol GCytotoxicH129951.87[3]
Phomaligol HCytotoxicA54965.53[3]
Sporogen-AO 1 (Related Compound)CytotoxicA5490.13[3]
Sporogen-AO 1 (Related Compound)CytotoxicH12990.78[3]
Sporogen-AO 1 (Related Compound)CytotoxicSK-BR-31.19[3]
Sporogen-AO 1 (Related Compound)CytotoxicHCT1161.32[3]
Table 2: Antibacterial Activity of Phomaligol J
CompoundBacterial StrainMIC Value (µg/mL)Reference
Phomaligol JStaphylococcus aureus40[4]

Proposed Mechanisms of Action

Based on preliminary data, the biological effects of this compound and its derivatives are likely mediated through the modulation of specific intracellular signaling pathways.

Anti-Inflammatory Mechanism

Studies on Phomaligol analogues suggest a potent anti-inflammatory effect by inhibiting the production of nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated microglial cells.[1][5] This inhibition is likely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of the inflammatory response.

Below is a proposed signaling pathway for the anti-inflammatory action of this compound derivatives.

G Proposed Anti-Inflammatory Mechanism of this compound Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK) TLR4->MAPK_Pathway Activates IKK IKK TLR4->IKK Activates Phomaligol_A This compound Derivatives Phomaligol_A->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Phomaligol_A->NFkB_Pathway Inhibits IkB IkB NFkB NFkB IKK->IkB Phosphorylates IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Gene Expression NFkB_n->Gene_Expression Induces iNOS_COX2 iNOS, COX-2 Gene_Expression->iNOS_COX2 Leads to

Caption: Proposed anti-inflammatory signaling pathway of this compound derivatives.

Cytotoxic Mechanism

Phomaligol derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] Mechanistic studies on related compounds suggest that this cytotoxicity is mediated through the induction of apoptosis.[3] The apoptotic pathway can be initiated through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converging on the activation of caspases, which are the executioners of programmed cell death.

The following diagram illustrates a potential workflow for the induction of apoptosis by this compound derivatives.

G Proposed Apoptotic Mechanism of this compound Derivatives Phomaligol_A This compound Derivatives Cancer_Cell Cancer Cell Phomaligol_A->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Mitochondrial_Pathway Intrinsic Pathway (Mitochondrial) Apoptosis_Induction->Mitochondrial_Pathway Death_ Receptor_Pathway Death_ Receptor_Pathway Apoptosis_Induction->Death_ Receptor_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway Extrinsic Pathway (Death Receptor) Death_Receptor_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Proposed apoptotic workflow for this compound derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound and its derivatives.

Cell Culture and Viability Assay
  • Cell Lines: BV-2 murine microglia, A549 human lung carcinoma, H1299 human non-small cell lung carcinoma, SK-BR-3 human breast cancer, and HCT116 human colon cancer cell lines are used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay
  • Cell Treatment: BV-2 cells are pre-treated with Phomaligol derivatives for a certain duration before being stimulated with lipopolysaccharide (LPS).

  • Griess Reaction: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) are mixed and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS and COX-2
  • Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Staphylococcus aureus is used for antibacterial testing.

  • Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial dilution of the test compound is prepared in a suitable broth medium. A standardized inoculum of the bacterial suspension is added to each well. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

The preliminary studies on this compound and its analogues reveal their potential as anti-inflammatory and cytotoxic agents. The proposed mechanisms of action, involving the inhibition of the NF-κB and MAPK pathways and the induction of apoptosis, provide a solid foundation for further investigation. Future research should focus on elucidating the direct molecular targets of this compound, validating the proposed signaling pathways through more detailed studies (e.g., phosphorylation assays, gene expression analysis), and exploring the structure-activity relationships of these compounds to optimize their therapeutic potential. In vivo studies are also crucial to assess the efficacy and safety of this compound derivatives in preclinical models of inflammatory diseases and cancer.

References

Unveiling the Antibacterial Potential of Phomaligol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A, a polyketide metabolite primarily isolated from marine-derived fungi of the Aspergillus genus, has emerged as a compound of interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the antibacterial properties of this compound and its derivatives, consolidating available data on its efficacy, detailing experimental methodologies for its assessment, and exploring its potential mechanism of action.

Antibacterial Efficacy of this compound and Its Derivatives

The antibacterial activity of this compound and its related compounds has been quantified primarily through the determination of their Minimum Inhibitory Concentrations (MICs). These values, summarized in the tables below, indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus31.2[1]
Deketo-phomaligol AStaphylococcus aureus40[2]
Phomaligol A2Pseudomonas aeruginosa16
Streptococcus faecalis32
Listeria monocytogenes32-64
Bacillus cereus64-128
Escherichia coli64-128
Candida albicans16

Experimental Protocols

The determination of the antibacterial activity of this compound and its analogues relies on standardized microbiological assays. The following sections detail the typical methodologies employed.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.

1. Preparation of Materials:

  • Test Compound: this compound or its derivative, dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

  • Bacterial Strains: Pure cultures of the target bacteria (e.g., Staphylococcus aureus ATCC 25923).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHIIB) is commonly used for non-fastidious bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile saline or broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound stock solution in the growth medium directly in the 96-well plate. This creates a range of concentrations to be tested.

  • Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacterial inoculum in broth without the test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Potential Mechanism of Action

While the precise antibacterial mechanism of this compound is not yet fully elucidated, its chemical structure as a polyketide and a cyclohexenone derivative provides clues to its potential modes of action. Polyketides are known to exhibit a wide range of biological activities, including the disruption of bacterial cell membranes.

Experimental Workflow for Investigating Mechanism of Action

A general workflow to investigate the antibacterial mechanism of this compound is outlined below.

G MIC MIC Determination MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics Assay MBC->TimeKill Membrane Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining) TimeKill->Membrane Gene Gene Expression Analysis (RT-PCR, RNA-Seq) Membrane->Gene Enzyme Enzyme Inhibition Assays (e.g., DNA gyrase, topoisomerase) Protein Proteomic Analysis Enzyme->Protein Biofilm Biofilm Formation Inhibition Assay Biofilm->Gene Gene->Protein

Caption: Workflow for elucidating the antibacterial mechanism of this compound.

Postulated Signaling Pathway Disruption

Based on the known mechanisms of similar compounds, this compound may exert its antibacterial effect by disrupting key bacterial processes. One hypothetical pathway involves the inhibition of enzymes crucial for cell wall synthesis or DNA replication.

G PhomaligolA This compound BacterialCell Bacterial Cell PhomaligolA->BacterialCell Enters Cell TargetEnzyme Target Enzyme (e.g., DNA Gyrase) BacterialCell->TargetEnzyme DNA_Replication DNA Replication TargetEnzyme->DNA_Replication Inhibition CellDeath Cell Death DNA_Replication->CellDeath Disruption leads to

References

Technical Guide: Evaluation of the Anti-Neuroinflammatory Effects of Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive analysis of the investigation into the anti-neuroinflammatory properties of Phomaligol A, a natural compound isolated from the marine-derived fungus Aspergillus flocculosus.

Executive Summary

Neuroinflammation, primarily mediated by activated microglial cells, is a key pathological feature in a range of neurodegenerative diseases. The overproduction of pro-inflammatory mediators, such as nitric oxide (NO), by activated microglia contributes to neuronal damage. This document provides a detailed account of the scientific evaluation of this compound for its potential to mitigate neuroinflammatory responses.

Investigations were centered on a cell-based in vitro model using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. This compound was screened for its ability to inhibit the production of nitric oxide, a key inflammatory mediator. The results indicate that this compound does not exhibit significant anti-neuroinflammatory activity at the tested concentration. This guide synthesizes the available data, details the experimental protocols used for this determination, and contextualizes the findings within the broader screening study from which they originated.

Data Presentation: Quantitative Analysis of this compound's Bioactivity

The anti-neuroinflammatory potential of this compound was assessed by measuring its capacity to inhibit nitric oxide (NO) production in BV-2 microglial cells stimulated with lipopolysaccharide (LPS). The findings are summarized below, alongside comparative data for a moderately active compound from the same study.

CompoundConcentration (µM)NO Production (% of LPS Control)Cell Viability (% of Control)Reference
This compound (Compound 5) 100~95%>95%[1]
Compound 4 100~50%>95%[1]
Compound 4 80Not specified; dose-dependent reduction>95%[1]
Compound 4 40Not specified; dose-dependent reduction>95%[1]
Compound 4 20Not specified; dose-dependent reduction>95%[1]

*Note: Compound 4 is 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol. It demonstrated moderate anti-neuroinflammatory effects with a calculated IC50 value of 56.6 μM and was the focus of further investigation in the source study[1]. This compound (Compound 5) was not selected for further analysis due to its lack of significant activity[1].

Experimental Protocols

The following methodologies were employed to evaluate the anti-neuroinflammatory effects of the isolated compounds, including this compound.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells were utilized.

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Treatment Protocol: BV-2 cells were pre-treated with the test compound (e.g., this compound at 100 μM) for 1 hour. Subsequently, neuroinflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 200 ng/mL. The cells were then incubated for an additional 24 hours before analysis[1].

Nitric Oxide (NO) Production Assay

The quantification of NO production, an indicator of the inflammatory response, was performed using the Griess assay.

  • Principle: The Griess reagent detects nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation period, the cell culture supernatant was collected.

    • The collected supernatant was mixed with an equal volume of Griess reagent.

    • The mixture was incubated for 10 minutes at room temperature in the dark.

    • The absorbance of the resulting solution was measured at 540 nm using a microplate reader.

    • A standard curve, generated using known concentrations of sodium nitrite, was used to calculate the nitrite concentration in the samples[1].

Cell Viability Assay

To ensure that the observed effects on NO production were not due to cytotoxicity, a cell viability assay was conducted.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.

  • Procedure:

    • Following the treatment period, the culture medium was removed.

    • MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured on a microplate reader, with the intensity being directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflow Visualizations

General LPS-Induced Pro-inflammatory Signaling Pathway

The diagram below illustrates the general signaling cascade initiated by LPS in microglial cells, leading to the production of pro-inflammatory mediators like nitric oxide. The experiment was designed to identify compounds that could inhibit this pathway.

LPS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK Signaling Cascade NFkB_complex p65 p50 IκBα IKK->NFkB_complex:ikb Phosphorylates & Degradation of IκBα NFkB_p65 p65 NFkB_p50 p50 NFkB_active Active NF-κB (p65/p50) iNOS_mRNA iNOS mRNA iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation DNA DNA NFkB_active->DNA Binds to Promoter DNA->iNOS_mRNA Transcription NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes

Caption: LPS activates TLR4, initiating a cascade that leads to NF-κB activation and iNOS expression.

Experimental Workflow for Screening this compound

The following diagram outlines the step-by-step process used in the laboratory to screen this compound for its anti-neuroinflammatory activity.

Experimental_Workflow cluster_assays Analysis start Start: Culture BV-2 Microglial Cells pretreatment Pre-treat cells with This compound (100 µM) for 1 hour start->pretreatment induction Induce Inflammation with LPS (200 ng/mL) pretreatment->induction incubation Incubate for 24 hours induction->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant cell_pellet Remaining Cells incubation->cell_pellet griess_assay Perform Griess Assay (Measure NO₂⁻) collect_supernatant->griess_assay end_no Result: NO Production Level griess_assay->end_no mtt_assay Perform MTT Assay (Measure Viability) cell_pellet->mtt_assay end_via Result: Cell Viability mtt_assay->end_via

Caption: Workflow for testing this compound's effect on LPS-induced inflammation in BV-2 cells.

Conclusion

Based on the available scientific evidence from a comprehensive screening study, this compound does not demonstrate significant inhibitory effects on nitric oxide production in an LPS-induced neuroinflammation model using BV-2 microglial cells. At a concentration of 100 μM, it failed to meaningfully reduce the inflammatory response, unlike other compounds tested in parallel. While the compound showed no cytotoxicity at this concentration, the lack of bioactivity suggests that this compound is not a promising candidate for development as an anti-neuroinflammatory agent based on this specific, widely-used assay. Future research could explore its effects in different models or on other inflammatory pathways, but the current data indicates a lack of potency in the context of microglial NO production.

References

Cytotoxic Activity of Phomaligol A on Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomaligol A, a polyketide metabolite isolated from marine-derived fungi of the Aspergillus genus, has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide synthesizes the currently available data on the cytotoxic activity of this compound and its closely related analogues against various cancer cell lines. While specific quantitative data for this compound remains limited in publicly accessible literature, studies on its derivatives provide valuable insights into the potential efficacy and mechanism of action of this class of compounds. This document presents a summary of reported cytotoxic activities, details common experimental protocols for assessing cytotoxicity, and explores the potential signaling pathways involved in this compound-induced cell death, drawing parallels from its more extensively studied analogues.

Introduction

Natural products remain a cornerstone of modern pharmacology, with a significant number of anticancer drugs originating from microbial sources. Marine-derived fungi, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. The phomaligols, a class of polyoxygenated cyclohexenone derivatives, have been isolated from fungi such as Aspergillus flocculosus and Aspergillus flavus. While research has highlighted the cytotoxic potential of several phomaligol derivatives, specific data on the lead compound, this compound, is not extensively detailed in the available scientific literature. This guide aims to consolidate the existing knowledge on the broader class of phomaligols to infer the potential cytotoxic profile of this compound and to provide a framework for future research and drug development efforts.

Quantitative Data on Cytotoxic Activity

Direct cytotoxic activity data for this compound against cancer cell lines is not prominently available in the reviewed literature. However, several studies have reported the 50% inhibitory concentration (IC50) values for its derivatives, providing a preliminary understanding of the structure-activity relationship and the potential potency of this compound class. The following table summarizes the reported cytotoxic activities of various phomaligol derivatives and co-isolated compounds.

CompoundCancer Cell LineIC50 (µM)Source
Deketo-phomaligol AHCT-15 (Colon)13.7 - 41.5[1]
NUGC-3 (Gastric)13.7 - 41.5[1]
NCI-H23 (Lung)13.7 - 41.5[1]
ACHN (Renal)13.7 - 41.5[1]
PC-3 (Prostate)13.7 - 41.5[1]
MDA-MB-231 (Breast)13.7 - 41.5[1]
Phomaligol EHCT-15 (Colon)13.7 - 41.5[1]
NUGC-3 (Gastric)13.7 - 41.5[1]
NCI-H23 (Lung)13.7 - 41.5[1]
ACHN (Renal)13.7 - 41.5[1]
PC-3 (Prostate)13.7 - 41.5[1]
MDA-MB-231 (Breast)13.7 - 41.5[1]
Phomaligol GA549 (Lung)46.86[2]
H1299 (Lung)51.87[2]
Phomaligol HA549 (Lung)65.53[2]
Sporogen-AO 1A549 (Lung)0.13[2]
H1299 (Lung)0.78[2]
SK-BR-3 (Breast)1.19[2]
HCT116 (Colon)1.32[2]

Note: The IC50 range for Deketo-phomaligol A and Phomaligol E indicates moderate cytotoxicity across the tested cell lines as reported in the source.

Experimental Protocols

The evaluation of the cytotoxic activity of phomaligol derivatives has primarily been conducted using standard in vitro cell-based assays. The following sections detail the typical methodologies employed.

Cell Culture

Cancer cell lines are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or its derivatives). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Seeding in 96-well plates cell_culture->seeding treatment Addition of this compound/Derivatives seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan Formazan Solubilization mtt_addition->formazan absorbance Absorbance Measurement formazan->absorbance analysis IC50 Calculation absorbance->analysis

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound-induced cytotoxicity are yet to be elucidated, studies on related compounds suggest the induction of apoptosis as a likely mechanism of action. Phomaligol D, a structurally similar compound, has been shown to induce apoptosis in HCT116 human colon cancer cells in a dose-dependent manner.[3] Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer.

The apoptotic process is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the final stages of cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway phomaligol_a This compound (Hypothesized) bcl2_family Bcl-2 Family Regulation (Bax, Bak, Bcl-2) phomaligol_a->bcl2_family Potential Target mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 death_receptors Death Receptors (e.g., Fas, TNFR) disc DISC Formation (FADD, Pro-caspase-8) death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 apoptosis Apoptosis (DNA fragmentation, Cell shrinkage) caspase3->apoptosis

Fig. 2: A generalized diagram of the apoptotic signaling pathways.

It is plausible that this compound, like its analogue Phomaligol D, may exert its cytotoxic effects by modulating key regulators of the intrinsic apoptotic pathway, such as the Bcl-2 family of proteins. This could lead to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.

Conclusion and Future Directions

The available data, primarily from studies of its derivatives, suggests that this compound belongs to a class of natural products with moderate cytotoxic potential against a range of cancer cell lines. The likely mechanism of action involves the induction of apoptosis. However, a comprehensive understanding of the anticancer potential of this compound is currently hampered by the lack of specific data for the compound itself.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound to enable thorough biological evaluation.

  • Comprehensive Cytotoxicity Screening: Testing the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying this compound-induced cell death, including its effects on apoptosis, cell cycle progression, and key cancer-related signaling pathways.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

A more detailed investigation into the biological activities of this compound is warranted to fully assess its potential as a lead compound for the development of novel anticancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a polyketide metabolite produced by certain fungi, notably from the genus Aspergillus. This document provides a detailed protocol for the isolation and purification of this compound from the marine-derived fungus Aspergillus flocculosus. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study, including for drug development and biological activity screening. The structural and physical properties of this compound are essential for its identification and characterization.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for the identification and verification of the isolated compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₄H₂₀O₆--INVALID-LINK--
Molecular Weight284.30 g/mol --INVALID-LINK--
AppearancePale yellow oil[1]
Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR Data not explicitly available in the reviewed literature for this compound. Spectroscopic data for newly identified phomaligols from the same study are available for comparison.[1]
¹³C NMR Data not explicitly available in the reviewed literature for this compound. Spectroscopic data for newly identified phomaligols from the same study are available for comparison.[1]
HRESIMS m/z [M+Na]⁺

Note: While the primary literature confirms the isolation of this compound, a consolidated table of its ¹H and ¹³C NMR data was not provided in the reviewed articles. Researchers should refer to the supplementary materials of the cited literature or perform their own spectroscopic analysis for structural confirmation.

Experimental Protocols

The following protocols detail the step-by-step process for the cultivation of Aspergillus flocculosus, followed by the extraction, isolation, and purification of this compound.

Fungal Cultivation and Fermentation

This protocol describes the solid-state fermentation of Aspergillus flocculosus on a rice-based medium to produce this compound.

Materials:

  • Aspergillus flocculosus (strain 168ST-16.1)

  • Rice

  • Yeast extract

  • KH₂PO₄

  • Natural sea water

  • Erlenmeyer flasks (1 L)

  • Autoclave

  • Incubator

Procedure:

  • Medium Preparation: For each Erlenmeyer flask, combine rice, yeast extract, and KH₂PO₄ in appropriate proportions with natural sea water. While the exact ratios are not specified in the primary literature, a typical solid-state fermentation medium would involve a base of rice supplemented with a nutrient source.

  • Sterilization: Autoclave the prepared media to ensure sterility.

  • Inoculation: Inoculate the sterile rice medium with a culture of Aspergillus flocculosus.

  • Incubation: Incubate the flasks at 28°C for three weeks to allow for fungal growth and metabolite production.[2]

Extraction of Crude Metabolites

This protocol outlines the extraction of secondary metabolites, including this compound, from the fungal culture.

Materials:

  • Fermented rice culture of Aspergillus flocculosus

  • Ethyl acetate (B1210297) (EtOAc)

  • Homogenizer

  • Rotary evaporator

  • Large capacity centrifuge or filtration apparatus

Procedure:

  • Homogenization: Combine the mycelia and fermented rice medium and homogenize the mixture.

  • Solvent Extraction: Extract the homogenized culture with ethyl acetate (EtOAc). This should be repeated multiple times to ensure complete extraction of the metabolites.

  • Concentration: Combine the EtOAc extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.[2] From a culture of this nature, a yield of approximately 22 g of crude extract can be expected.[2]

Isolation and Purification of this compound

This two-step protocol describes the chromatographic purification of this compound from the crude extract.

Part A: Flash Column Chromatography (Initial Fractionation)

Materials:

Procedure:

  • Column Packing: Pack a flash chromatography column with C₁₈-reversed phase silica gel (ODS).

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the column.

  • Gradient Elution: Fractionate the extract using a gradient of methanol in water. The elution can start with a ratio of 1:4 (MeOH:H₂O) and gradually increase to 100% MeOH.[2] Collect the fractions based on the elution profile. This initial fractionation will yield multiple fractions (e.g., Fr. A-O).[2]

Part B: Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

  • Fraction F from the flash chromatography step

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Semi-preparative HPLC system with a C₁₈ column

  • Refractive Index (RI) detector

Procedure:

  • System Preparation: Equilibrate the semi-preparative HPLC system with the mobile phase.

  • Mobile Phase: Use an isocratic elution with 38% methanol in water.[2]

  • Injection: Inject the concentrated Fraction F onto the column.

  • Purification: Set the flow rate to 4.0 mL/min.[2]

  • Collection: Monitor the elution using a Refractive Index (RI) detector and collect the peak corresponding to this compound, which has a retention time of approximately 50 minutes under these conditions.[2]

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Visualized Workflow and Signaling Pathways

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the isolation and purification of this compound.

Isolation_Workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Aspergillus flocculosus Media Rice Media Fungus->Media Inoculation Fermentation Incubation (28°C, 3 weeks) Media->Fermentation Extraction Homogenization & EtOAc Extraction Fermentation->Extraction Crude_Extract Crude Extract (22 g) Extraction->Crude_Extract Concentration Flash_Chromo Flash Chromatography (ODS, MeOH/H₂O) Crude_Extract->Flash_Chromo Fractions Fractions (A-O) Flash_Chromo->Fractions HPLC Semi-preparative HPLC Fractions->HPLC Fraction F Phomaligol_A This compound (Compound 5) HPLC->Phomaligol_A

Caption: Workflow for this compound Isolation.

Purification_Detail Crude_Extract Crude Extract Flash_Column ODS Flash Column (MeOH/H₂O Gradient) Crude_Extract->Flash_Column Fraction_F Fraction F Flash_Column->Fraction_F Elution Other_Fractions Other Fractions Flash_Column->Other_Fractions Elution HPLC_Column Semi-Prep HPLC (C18, 38% MeOH) Fraction_F->HPLC_Column Phomaligol_A Pure this compound HPLC_Column->Phomaligol_A tR = 50 min Waste Other Compounds HPLC_Column->Waste

Caption: Chromatographic Purification Scheme.

References

Production of Phomaligol A from Aspergillus Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cultivation of Aspergillus species, specifically Aspergillus flocculosus, for the production of the bioactive secondary metabolite Phomaligol A. The included methodologies cover culture conditions, extraction, and purification, alongside a proposed biosynthetic pathway.

Data Presentation

While specific quantitative yield data for this compound under varying conditions is not extensively available in the public domain, the following table summarizes optimized parameters for the general production of secondary metabolites in Aspergillus species. These parameters can serve as a starting point for optimizing this compound production.

ParameterOptimized Condition/RangeSource
Producing Organism Aspergillus flocculosus 168ST-16.1[1]
Culture Medium Rice Medium[1]
Temperature 28°C[1]
Incubation Time 3 weeks[1]
pH 4.0 - 6.5[2][3]
Agitation 150 - 180 rpm (for liquid cultures)[2][3]
Carbon Source Glucose, Fructose, Soluble Starch[2][3]
Nitrogen Source Yeast Extract, L-glutamine, Potassium Nitrate[1][3]

Experimental Protocols

Protocol 1: Culturing Aspergillus flocculosus for this compound Production

This protocol is adapted from a study that successfully isolated this compound from Aspergillus flocculosus.[1]

Materials:

  • Aspergillus flocculosus strain (e.g., 168ST-16.1)

  • Rice

  • Yeast extract

  • KH2PO4

  • Natural sea water

  • Erlenmeyer flasks (500 mL)

  • Autoclave

  • Incubator

Procedure:

  • Medium Preparation: For each 500 mL Erlenmeyer flask, prepare the following rice medium:

    • Rice: 100 g

    • Yeast extract: 1 g

    • KH2PO4: 1 g

    • Natural sea water: 100 mL

  • Sterilization: Autoclave the flasks containing the medium at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterilized medium with a fresh culture of Aspergillus flocculosus.

  • Incubation: Incubate the flasks at 28°C for three weeks in a static incubator.[1]

  • Harvesting: After the incubation period, the mycelia and rice medium can be harvested for extraction.

Protocol 2: Extraction and Isolation of this compound

This protocol outlines the general steps for extracting and purifying this compound from the fungal culture.[1]

Materials:

  • Fungal culture (mycelia and medium) from Protocol 1

  • Ethyl acetate (B1210297) (EtOAc)

  • Rotary evaporator

  • Flash column chromatography system

  • ODS (C18) silica (B1680970) gel

  • Methanol (B129727) (MeOH)

  • Water (H2O)

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase HPLC column

Procedure:

  • Extraction:

    • Soak the entire fungal culture (mycelia and rice medium) in ethyl acetate.

    • Macerate the culture to ensure thorough extraction.

    • Filter the mixture to separate the ethyl acetate extract from the solid biomass.

    • Repeat the extraction process three times to maximize the yield.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to flash column chromatography on ODS silica gel.

    • Elute the column with a gradient of methanol in water (e.g., 10% to 100% MeOH) to separate the extract into fractions.

  • Purification:

    • Analyze the fractions (e.g., by thin-layer chromatography or HPLC) to identify those containing this compound.

    • Purify the this compound-containing fractions using reversed-phase HPLC to obtain the pure compound.

Visualizations

Experimental Workflow for this compound Production

experimental_workflow cluster_culture Culturing Aspergillus flocculosus cluster_extraction Extraction & Purification culture_start Prepare Rice Medium sterilize Sterilize Medium culture_start->sterilize inoculate Inoculate with A. flocculosus sterilize->inoculate incubate Incubate at 28°C for 3 weeks inoculate->incubate extract Extract with Ethyl Acetate incubate->extract Harvest Culture concentrate Concentrate Extract extract->concentrate fractionate Flash Chromatography (ODS) concentrate->fractionate purify HPLC Purification fractionate->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for this compound production.

Proposed Biosynthetic Pathway for a Phomaligol Precursor

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[4] While the specific biosynthetic gene cluster for this compound has not been fully elucidated, the following diagram illustrates a generalized pathway for the formation of a polyketide backbone, which would be a precursor to this compound. Fungal PKSs are large, multi-domain enzymes that iteratively add two-carbon units from malonyl-CoA to a growing polyketide chain.[5][6]

biosynthetic_pathway PKS Polyketide Synthase (PKS) polyketide_chain Growing Polyketide Chain PKS->polyketide_chain Iterative Condensation acetyl_coa Acetyl-CoA (Starter Unit) acetyl_coa->PKS malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->PKS cyclization Cyclization/Release polyketide_chain->cyclization precursor Polyketide Precursor cyclization->precursor tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) precursor->tailoring phomaligol_a This compound tailoring->phomaligol_a

Caption: Proposed biosynthesis of a this compound precursor.

References

Application Notes and Protocols for the Extraction of Phomaligol A from Fungal Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Phomaligol A, a bioactive secondary metabolite, from fungal broth. The primary focus is on techniques developed for Aspergillus species, which are known producers of this compound.

Introduction

This compound and its analogues are polyketide-derived metabolites produced by various fungi, particularly marine-derived species of the genus Aspergillus. These compounds have garnered interest in the scientific community due to their potential biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[1][2][3][4] The successful isolation of this compound is a critical first step for further pharmacological investigation and drug development. This document outlines the key steps from fungal fermentation to the purification of this compound.

Producing Fungal Strains

Several species of Aspergillus have been identified as producers of this compound and its derivatives. These include:

  • Aspergillus flocculosus [1][3][5][6]

  • Aspergillus flavus [2][4]

  • Aspergillus austwickii [7]

The protocols detailed below are primarily based on methodologies reported for Aspergillus flocculosus and can be adapted for other producing strains.

Data Presentation: Summary of Extraction and Purification Parameters

The following table summarizes the quantitative data for the extraction and purification of a this compound derivative (Phomaligol A1) from Aspergillus flocculosus.

ParameterValueReference
Fungal Strain Aspergillus flocculosus 168ST-16.1[5]
Fermentation Time 3 weeks[5]
Crude Extract Yield 22 g[5]
Initial Purification Method Flash Column Chromatography (C18 ODS)[5]
Secondary Purification Method Column Chromatography (ODS)[5]
Final Purification Method Semi-preparative RP-HPLC[5]
Final Yield (Phomaligol A1) 2.7 mg[5]

Experimental Protocols

Fungal Fermentation

This protocol is based on the cultivation of Aspergillus flocculosus.

Materials:

  • Pure culture of the this compound-producing fungal strain

  • Rice medium (or other suitable solid/liquid medium)

  • Erlenmeyer flasks

  • Incubator

Procedure:

  • Prepare the rice medium in Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculate the cooled medium with a pure culture of the fungal strain.

  • Incubate the flasks at 28°C for 3 weeks in stationary culture.[5]

Extraction of Crude Metabolites

This protocol describes the extraction of secondary metabolites from the fungal culture.

Materials:

Procedure:

  • After the incubation period, harvest the entire culture, including the mycelia and the solid/liquid medium.

  • Homogenize the culture material to ensure thorough extraction.

  • Perform a liquid-liquid extraction with ethyl acetate (EtOAc). Repeat the extraction three times to maximize the recovery of metabolites.

  • Combine the organic phases (EtOAc extracts).

  • Concentrate the combined extracts in vacuo using a rotary evaporator to obtain the crude extract.[5]

Purification of this compound

This multi-step purification protocol is designed to isolate this compound from the crude extract.

3.1. Initial Fractionation by Flash Column Chromatography

Materials:

Procedure:

  • Dissolve the crude extract (e.g., 22 g) in a minimal amount of methanol.

  • Pack a flash chromatography column with C18-reversed phase silica gel (ODS).

  • Apply the dissolved crude extract to the column.

  • Elute the column with a gradient of methanol in water (e.g., from 20% MeOH in H₂O to 100% MeOH).[5]

  • Collect the eluate in fractions.

  • Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

3.2. Secondary Purification by Column Chromatography

Materials:

  • ODS column material

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Chromatography column

Procedure:

  • Pool the fractions from the flash chromatography step that show the presence of this compound.

  • Concentrate the pooled fractions.

  • Apply the concentrated sample to a second ODS column.

  • Elute with a step gradient of methanol in water (e.g., 30:70 to 40:60, v/v).[5]

  • Collect and analyze the fractions to identify those with the highest purity of the target compound.

3.3. Final Purification by Semi-Preparative HPLC

Materials:

  • Semi-preparative reversed-phase HPLC system

  • C18 HPLC column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Concentrate the purest fractions from the previous step.

  • Dissolve the concentrate in the HPLC mobile phase.

  • Inject the sample into the semi-preparative HPLC system.

  • Elute with an isocratic mobile phase of methanol and water (e.g., 38% MeOH in H₂O) at a suitable flow rate (e.g., 4.0 mL/min).[5]

  • Monitor the elution using a suitable detector (e.g., UV or RI) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction to obtain the purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_fermentation 1. Fungal Fermentation cluster_extraction 2. Crude Extraction cluster_purification 3. Multi-Step Purification Fungus Aspergillus sp. Culture Fermentation Incubation (e.g., 3 weeks at 28°C) Fungus->Fermentation Homogenization Homogenization of Fungal Broth Fermentation->Homogenization Solvent_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Homogenization->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Flash_Chromo Flash Column Chromatography (C18 ODS, MeOH/H₂O gradient) Crude_Extract->Flash_Chromo Column_Chromo Secondary Column Chromatography (ODS, MeOH/H₂O step gradient) Flash_Chromo->Column_Chromo Collect Fractions HPLC Semi-Preparative RP-HPLC (Isocratic MeOH/H₂O) Column_Chromo->HPLC Collect Fractions Pure_Compound Pure this compound HPLC->Pure_Compound Collect Peak

Caption: Workflow for this compound Extraction.

Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involved in the biosynthesis of this compound or its mechanism of action. Research has primarily focused on its isolation and characterization of its biological activities. As further studies are conducted, this section may be updated to include relevant signaling pathway diagrams.

References

Application Notes and Protocols for Determining the Antibacterial Activity of Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Phomaligol A, a natural compound with known antibacterial properties, using the broth microdilution method. This standardized procedure is essential for accurately assessing the compound's efficacy against various bacterial strains and is a critical step in preclinical drug development.

Introduction

This compound and its analogues are cyclohexenone derivatives isolated from marine-derived fungi, such as Aspergillus flocculosus and Aspergillus austwickii. These compounds have demonstrated inhibitory activity against a range of pathogenic bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound and related compounds against various microorganisms.

CompoundMicroorganismStrainMIC (µg/mL)
Phomaligol A2Escherichia coliATCC 2592264-128
Phomaligol A2Pseudomonas aeruginosaATCC 2785316
Phomaligol A2Staphylococcus aureusATCC 25923>128
Phomaligol A2Bacillus cereusATCC 1177864-128
Phomaligol A2Streptococcus faecalisATCC 1943332
Phomaligol A2Listeria monocytogenesATCC 1911132-64
Phomaligol A2Candida albicansATCC 1023116
deketo-phomaligol AStaphylococcus aureus-40

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC reference strains)

  • Tryptic Soy Agar (TSA) or other suitable solid medium

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

  • Appropriate positive control antibiotic (e.g., ampicillin, gentamicin)

  • Sterility control (medium only)

  • Growth control (inoculum in medium without this compound)

  • Solvent control (inoculum in medium with the highest concentration of DMSO used)

Preparation of this compound Stock Solution

The solubility of this compound is a critical factor for accurate MIC determination. As many natural products are not readily soluble in aqueous media, a suitable solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial assays. However, it is crucial to ensure that the final concentration of DMSO in the assay does not inhibit bacterial growth. Studies have shown that the maximum tolerated DMSO concentrations for common test organisms like E. coli, S. aureus, and P. aeruginosa are 70%, 40%, and 25%, respectively. To minimize any potential effects of the solvent on bacterial growth, it is recommended to keep the final concentration of DMSO in the wells at or below 1-2%.

  • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved. Sonication may be used to aid dissolution.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations that will be further diluted in the broth.

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white card with black lines, or more accurately using a spectrophotometer or densitometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 to 1:300 dilution of the standardized suspension.

Broth Microdilution Procedure
  • In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.

  • Add 200 µL of the appropriate concentration of this compound (in broth) to the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of this compound concentrations.

  • The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria). A solvent control well containing the highest concentration of DMSO used in the assay should also be included.

  • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubate the plate at 35 ± 2°C for 18-24 hours in ambient air.

Interpretation of Results
  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

  • The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm). The MIC is defined as the lowest concentration that shows a significant reduction (e.g., ≥90%) in growth compared to the growth control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) determination protocol for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis phomaligol_prep Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate phomaligol_prep->serial_dilution Add to plate bacterial_culture Culture Bacteria (18-24h) mcfarland Prepare 0.5 McFarland Standard Inoculum bacterial_culture->mcfarland Standardize inoculation Inoculate Wells with Bacterial Suspension mcfarland->inoculation Dilute & Add serial_dilution->inoculation incubation Incubate Plate (35°C, 18-24h) inoculation->incubation controls Include Growth, Sterility, and Solvent Controls read_results Visually Inspect for Growth or Read OD incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination of this compound.

Application Notes and Protocols: Assessing the Cytotoxicity of Phomaligol A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a polyoxygenated cyclohexenone, a class of natural products isolated from various fungal species. Emerging research has highlighted the potential of fungal metabolites as a source of novel anticancer agents. This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the MTT assay, a widely accepted colorimetric method for evaluating cell viability. Additionally, it summarizes the available cytotoxic data and proposes a potential signaling pathway for this compound's mechanism of action, based on studies of structurally related compounds.

Data Presentation

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is summarized below.

CompoundCell LineCancer TypeIC50 (µM)
Deketo-phomaligol AHCT-15Colon Carcinoma13.7 - 41.5
Deketo-phomaligol ANUGC-3Gastric Carcinoma13.7 - 41.5
Deketo-phomaligol ANCI-H23Non-small cell lung cancer13.7 - 41.5
Deketo-phomaligol AACHNRenal cell adenocarcinoma13.7 - 41.5
Deketo-phomaligol APC-3Prostate Cancer13.7 - 41.5
Deketo-phomaligol AMDA-MB-231Breast Cancer13.7 - 41.5
Phomaligol GA549Lung Carcinoma46.86
Phomaligol GH1299Non-small cell lung cancer51.87
Phomaligol HA549Lung Carcinoma65.53

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C and 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow of MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in a 96-well plate Incubation_24h Incubate for 24h for cell attachment Cell_Seeding->Incubation_24h Add_Compound Add this compound to cells Incubation_24h->Add_Compound Compound_Preparation Prepare serial dilutions of this compound Compound_Preparation->Add_Compound Incubation_Treatment Incubate for 24-72h Add_Compound->Incubation_Treatment Add_MTT Add MTT solution to each well Incubation_Treatment->Add_MTT Incubation_MTT Incubate for 3-4h Add_MTT->Incubation_MTT Add_Solubilizer Add solubilization solution Incubation_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest

Disclaimer: The precise molecular mechanism of this compound in cancer cells has not been extensively elucidated. The following proposed signaling pathway is inferred from studies on a structurally similar polyoxygenated cyclohexenone derivative, Zeylenone. Further research is required to confirm if this compound acts through the same pathway.

Zeylenone has been shown to induce G0/G1 phase cell cycle arrest in glioblastoma cells by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). This interference leads to the upregulation of cyclin-dependent kinase inhibitors p16 and p27, which in turn inhibit the activity of CDK4/6-Cyclin D complexes. The inhibition of these complexes prevents the phosphorylation of the Retinoblastoma protein (Rb), thereby keeping it bound to the E2F transcription factor and preventing the transcription of genes required for S-phase entry.

Phomaligol_A_Signaling_Pathway Proposed Mechanism of this compound-Induced G0/G1 Cell Cycle Arrest Phomaligol_A This compound EZH2 EZH2 (PRC2) Phomaligol_A->EZH2 Inhibition p16_p27 p16, p27 (CDK Inhibitors) EZH2->p16_p27 Repression CDK4_6_CyclinD CDK4/6-Cyclin D p16_p27->CDK4_6_CyclinD Inhibition Rb pRb CDK4_6_CyclinD->Rb Phosphorylation Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest CDK4_6_CyclinD->Cell_Cycle_Arrest Progression Blocked E2F E2F Rb->E2F Sequestration S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation

Caption: Proposed pathway of this compound-induced cell cycle arrest.

Phomaligol A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A is a polyketide-derived secondary metabolite produced by various fungi, including those of marine origin. It belongs to the class of polyoxygenated cyclohexenone derivatives and has garnered interest within the scientific community for its potential biological activities. This document provides detailed protocols for the preparation of this compound stock solutions, recommendations for storage, and methodologies for its application in common in vitro assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₆--INVALID-LINK--
Molecular Weight 284.30 g/mol --INVALID-LINK--
CAS Number 152204-32-5--INVALID-LINK--
Appearance Pale yellow oil (in isolated form)[1]
General Solubility Moderately soluble in organic solvents such as methanol (B129727), ethanol, and dimethyl sulfoxide (B87167) (DMSO).[2]

Stock Solution Preparation and Storage

Accurate preparation and proper storage of stock solutions are critical for obtaining reliable and reproducible experimental results.

Recommended Solvents

This compound is generally soluble in organic solvents. For biological assays, sterile, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations. Ethanol and methanol can also be used.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid/oil)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle this compound in a well-ventilated area or a chemical fume hood.

  • Determine the Mass of this compound:

    • Calculate the required mass of this compound using the following formula:

      • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

      • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 284.30 g/mol = 2.843 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh out 2.843 mg of this compound into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the tube containing this compound.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed, light-protected (amber) vials at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable.

G cluster_prep Stock Solution Preparation cluster_storage Storage start Start safety Wear PPE start->safety calculate Calculate Mass of this compound (e.g., 2.843 mg for 1 mL of 10 mM) safety->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve (Gentle warming if necessary) add_dmso->dissolve check_solubility Visually Confirm Complete Dissolution dissolve->check_solubility dissolve->check_solubility aliquot Aliquot into Single-Use Volumes check_solubility->aliquot Soluble store Store at -20°C in Amber Vials aliquot->store end End store->end

Workflow for this compound Stock Solution Preparation and Storage.
Storage and Stability

Fungal secondary metabolites can be susceptible to degradation. To ensure the stability and activity of this compound stock solutions:

  • Long-term Storage: Store at -20°C or lower in a non-frost-free freezer.

  • Short-term Storage: For frequent use, a working aliquot can be stored at 4°C for a limited time (up to one week), but validation of stability under these conditions is recommended.

  • Light Protection: Store in amber or light-blocking containers to prevent photodegradation.

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into smaller volumes for single use is highly recommended to minimize degradation from repeated temperature changes.

Application Protocols

This compound and its derivatives have demonstrated various biological activities, including anti-inflammatory and cytotoxic effects. Below are example protocols for assessing these activities in vitro.

Anti-Neuroinflammatory Activity Assay in BV-2 Microglial Cells

This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound derivatives by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3]

Materials:

  • BV-2 murine microglial cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • MTT reagent (for cell viability)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.

  • Nitric Oxide Measurement:

    • After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (B80452) is proportional to the NO produced.

  • Cell Viability Assay (MTT):

    • After collecting the supernatant for the NO assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

G cluster_workflow Anti-Inflammatory Assay Workflow cluster_analysis Endpoint Analysis seed_cells Seed BV-2 Cells in 96-well Plate incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with this compound (1h) incubate1->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant mtt_assay MTT Assay for Cell Viability (Absorbance at 570 nm) stimulate->mtt_assay griess_assay Griess Assay for NO (Absorbance at 540 nm) collect_supernatant->griess_assay

Experimental Workflow for Anti-Inflammatory Activity Assessment.
General Cytotoxicity Assay

This protocol outlines a general method to assess the cytotoxic potential of this compound against a cancer cell line (e.g., A549 human lung carcinoma) using the MTT assay.

Materials:

  • A549 cells (or other cancer cell line)

  • Complete culture medium

  • This compound stock solution

  • MTT reagent

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Conclusion

These protocols provide a framework for the preparation, storage, and application of this compound in a research setting. It is recommended that researchers optimize these protocols based on their specific experimental conditions and cell lines. Adherence to proper laboratory practices and safety precautions is essential when handling this compound.

References

Handling and safety precautions for Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Phomaligol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyketide metabolite isolated from marine-derived fungi, belonging to a class of compounds known as phomaligols. These compounds have garnered interest in the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antibacterial properties. This document provides essential information on the handling, safety, and experimental use of this compound and its analogues, compiled from available research literature.

Safety and Handling Precautions

As this compound is a biologically active compound isolated from fungi, it is crucial to handle it with appropriate safety measures. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following precautions are recommended based on general laboratory safety guidelines for handling potent bioactive compounds and fungal metabolites.

1.1 Personal Protective Equipment (PPE)

  • Gloves: Always wear compatible chemical-resistant gloves.

  • Lab Coat: A dedicated lab coat should be worn to protect personal clothing.

  • Eye Protection: Chemical safety goggles are mandatory to prevent accidental splashes.

  • Respiratory Protection: When handling the compound as a dry powder or creating aerosols, use a government-approved respirator or work within a chemical fume hood.

1.2 General Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling stock solutions or the solid compound.

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

1.3 Storage

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and dark place to prevent degradation.

  • For long-term storage, it is advisable to store solutions at -20°C or below.

1.4 Spill and Waste Disposal

  • In case of a spill, wear appropriate PPE and absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material in a sealed container for proper waste disposal.

  • Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.

Biological Activity Data

The following tables summarize the reported biological activities of this compound and its related compounds.

Table 1: Cytotoxic Activity of Phomaligol Derivatives

CompoundCell LineIC50 (µM)Reference
Phomaligol GA549 (Lung Carcinoma)46.86[1][2]
Phomaligol GH1299 (Lung Carcinoma)51.87[1][2]
Phomaligol HA549 (Lung Carcinoma)65.53[1][2]
Sporogen-AO 1A549 (Lung Carcinoma)0.13[1][2]
Sporogen-AO 1H1299 (Lung Carcinoma)0.78[1][2]
Sporogen-AO 1SK-BR-3 (Breast Cancer)1.19[2]
Sporogen-AO 1HCT116 (Colon Carcinoma)1.32[1][2]

Table 2: Anti-Neuroinflammatory Activity of Phomaligol Derivatives

CompoundAssayCell LineIC50 (µM)Reference
Compound 4 (from A. flocculosus)Nitric Oxide (NO) Production InhibitionLPS-induced BV-2 microglial cells56.6[3][4]

Table 3: Antibacterial Activity of Phomaligol Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Deketo-phomaligol AStaphylococcus aureus40[3][5]

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for assessing the biological activity of this compound and its analogues.

3.1 Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

3.2 Anti-Neuroinflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide in activated microglial cells.

  • Cell Seeding: Seed BV-2 microglial cells in a 96-well plate and incubate until they reach 80% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and determine the IC50 value.

Diagrams and Workflows

4.1 General Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_isolation Isolation & Preparation cluster_bioassay Bioactivity Assays cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., Aspergillus sp.) extraction Extraction & Purification fungal_culture->extraction phomaligol_a This compound (Pure Compound) extraction->phomaligol_a cytotoxicity Cytotoxicity Assay (e.g., MTT) phomaligol_a->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) phomaligol_a->anti_inflammatory antibacterial Antibacterial Assay (e.g., MIC) phomaligol_a->antibacterial ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 mic MIC Determination antibacterial->mic data_interpretation Data Interpretation & Conclusion ic50->data_interpretation mic->data_interpretation

Caption: A generalized workflow for the isolation and biological screening of this compound.

4.2 Logical Relationship for Anti-Neuroinflammatory Action

anti_inflammatory_pathway lps LPS Stimulation microglia BV-2 Microglial Cells lps->microglia inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, iNOS, COX-2) microglia->inflammatory_mediators phomaligol Phomaligol Derivative inhibition Inhibition phomaligol->inhibition inhibition->inflammatory_mediators Suppresses Production

Caption: Inhibition of pro-inflammatory mediators by a Phomaligol derivative in LPS-stimulated microglial cells.

References

Application Notes: Phomaligol A for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phomaligol A is a polyketide natural product isolated from the marine-derived fungus Aspergillus flocculosus.[1] This class of compounds, known as phomaligols, has garnered interest for its diverse biological activities, including potential anti-inflammatory and cytotoxic properties. These activities make this compound and its derivatives interesting candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides detailed protocols and application notes for utilizing this compound in HTS assays focused on identifying modulators of inflammatory and cell proliferation pathways.

Biological Activities and Potential Applications

This compound and its related compounds have been evaluated for several biological activities. A key reported application is in the context of neuroinflammation. Studies have shown that phomaligol derivatives can suppress the production of pro-inflammatory mediators in activated microglial cells.[1][2] This suggests a potential application in screening for novel anti-neuroinflammatory agents. Additionally, other related natural products have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be screened for antiproliferative activity.

Quantitative Data Summary

While this compound itself has been screened, the most potent activity in anti-inflammatory assays was observed in a related phloroglucinol (B13840) derivative, highlighting the importance of structure-activity relationship (SAR) studies within this compound class. The following table summarizes the available quantitative data for a key phomaligol-related compound.

Compound NameAssay TypeCell LineTarget/StimulusReadoutIC₅₀ ValueReference
2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinolAnti-inflammatory (Nitric Oxide Inhibition)BV-2 MicrogliaLPSNitric Oxide (NO)56.6 μM[1][2]
This compoundAnti-inflammatory (Nitric Oxide Inhibition)BV-2 MicrogliaLPSNitric Oxide (NO)> 100 μM*[1][2]

*this compound was screened at a concentration of 100 μM and did not show significant inhibition of nitric oxide production, indicating an IC₅₀ value above this concentration.[1][2]

Key Signaling Pathway: NF-κB in Inflammation

In the context of inflammation, lipopolysaccharide (LPS) from bacteria is a potent activator of immune cells like macrophages and microglia. LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO). Compounds that inhibit this pathway can reduce the inflammatory response. This compound and its derivatives are hypothesized to act by inhibiting one or more steps in this cascade.

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα - NF-κB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces PhomaligolA This compound (Hypothesized Target) PhomaligolA->IKK Inhibition? IkB_NFkB->NFkB Releases

Caption: LPS-induced NF-κB signaling pathway leading to NO production.

Experimental Protocols

Protocol 1: HTS for Inhibitors of Nitric Oxide Production

This protocol is adapted for HTS to identify compounds that inhibit LPS-induced nitric oxide (NO) production in the murine microglial cell line, BV-2. The assay is based on the Griess reaction, a colorimetric method for measuring nitrite (B80452) (NO₂⁻), a stable breakdown product of NO.

Materials:

  • BV-2 murine microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (or library compounds) dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: NED solution)

  • Sodium Nitrite (NaNO₂) standard

  • 384-well clear, flat-bottom cell culture plates

  • Automated liquid handling system

  • Plate reader capable of measuring absorbance at 540 nm

Workflow Diagram:

G start Start seed 1. Seed BV-2 Cells (e.g., 1x10⁴ cells/well) in 384-well plates start->seed incubate1 2. Incubate Overnight (37°C, 5% CO₂) seed->incubate1 add_cpd 3. Add Compounds (this compound / Library) & Controls (DMSO, Inhibitor) incubate1->add_cpd incubate2 4. Pre-incubate (1 hour) add_cpd->incubate2 add_lps 5. Add LPS (Final conc. 200 ng/mL) incubate2->add_lps incubate3 6. Incubate (24 hours) add_lps->incubate3 transfer 7. Transfer Supernatant to new assay plate incubate3->transfer add_griess 8. Add Griess Reagent transfer->add_griess incubate4 9. Incubate (10 min, RT, dark) add_griess->incubate4 read 10. Read Absorbance (540 nm) incubate4->read analyze 11. Data Analysis (IC₅₀, Z-factor) read->analyze end End analyze->end

Caption: High-throughput screening workflow for NO production inhibitors.

Methodology:

  • Cell Seeding: Using an automated liquid handler, seed BV-2 cells into 384-well plates at a density of 1 x 10⁴ cells per well in 40 µL of culture medium. Incubate the plates overnight at 37°C with 5% CO₂.

  • Compound Addition: Prepare a dose-response plate of this compound and library compounds. Typically, an 11-point, 1:3 serial dilution starting from 100 µM is appropriate. Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of compound solution to the cell plates. Include wells for controls:

    • Negative Control: DMSO only (vehicle).

    • Positive Control: A known iNOS inhibitor (e.g., L-NIL).

    • Unstimulated Control: DMSO only, no LPS.

  • Pre-incubation: Incubate the plates for 1 hour at 37°C.[1]

  • Stimulation: Add 10 µL of LPS solution to all wells except the unstimulated controls, achieving a final concentration of 200 ng/mL.[1]

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[1]

  • Assay:

    • Carefully transfer 25 µL of supernatant from each well to a new, clear 384-well assay plate.

    • Prepare the Griess Reagent by mixing equal volumes of Component A and Component B immediately before use.

    • Add 25 µL of the mixed Griess Reagent to each well of the assay plate.

    • Incubate for 10 minutes at room temperature, protected from light.[1]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample well.

    • Normalize the data to controls: % Inhibition = 100 * (1 - ([Sample] - [Unstimulated]) / ([Negative Control] - [Unstimulated])).

    • Fit the dose-response data to a four-parameter logistic equation to determine IC₅₀ values.

    • Calculate the Z'-factor for the assay plate to assess HTS quality: Z' = 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|. A Z' > 0.5 indicates an excellent assay.

Protocol 2: HTS for Cytotoxicity

This protocol describes a general method to screen this compound for cytotoxic or anti-proliferative effects using a luminescent cell viability assay (e.g., CellTiter-Glo®). This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Target cancer cell line (e.g., A549, HCT116)

  • Appropriate culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (or library compounds) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 384-well opaque-walled cell culture plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding: Seed cells into 384-well white, opaque-walled plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of medium. Incubate overnight.

  • Compound Addition: Add compounds and controls (DMSO for negative, a potent cytotoxic agent like Staurosporine for positive) as described in Protocol 1.

  • Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂. This duration allows for multiple cell doubling times.

  • Assay:

    • Equilibrate the cell plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data: % Viability = 100 * ([Sample Lum] - [Background Lum]) / ([Negative Control Lum] - [Background Lum]).

    • Plot % Viability against compound concentration and fit to a four-parameter logistic model to determine IC₅₀ values.

    • Assess assay quality using the Z'-factor.

Disclaimer: These protocols provide a framework for screening this compound. Researchers should optimize assay conditions, including cell density, incubation times, and reagent concentrations, for their specific experimental setup and cell lines. A counter-screen (e.g., for compound auto-fluorescence or luminescence interference) is also recommended for hit validation.

References

Troubleshooting & Optimization

Stability of Phomaligol A in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Phomaligol A in DMSO and aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For long-term storage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound. For cell-based assays and other aqueous experimental systems, further dilution of the DMSO stock solution into an appropriate aqueous buffer or cell culture medium is advised.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

To ensure maximum stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. While many compounds are stable in DMSO for extended periods, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q3: How stable is this compound in aqueous solutions?

Q4: Can I store this compound in a DMSO/water mixture?

While some studies have shown that a DMSO/water (90/10) mixture can be a suitable storage solvent for many compounds for over two years at 4°C, the specific stability of this compound in such a mixture has not been determined.[2] Water can contribute to the degradation of compounds in DMSO.[1] For optimal stability, anhydrous DMSO is recommended for long-term storage.

Q5: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

While some studies on diverse compound libraries suggest no significant loss after multiple freeze-thaw cycles, it is a general best practice to minimize these cycles.[1] For this compound, it is recommended to aliquot stock solutions to avoid potential degradation from repeated temperature changes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an experiment. 1. Degradation of this compound in aqueous solution. 2. Degradation of DMSO stock solution due to improper storage.1. Prepare fresh dilutions of this compound in aqueous buffer or media immediately before each experiment. 2. Use a fresh aliquot of the DMSO stock solution that has not undergone multiple freeze-thaw cycles. Ensure the stock solution has been stored properly at -20°C or -80°C in a tightly sealed container.
Precipitate observed in the this compound stock solution upon thawing. 1. The compound has come out of solution at low temperatures. 2. The concentration of the stock solution is too high.1. Gently warm the vial to 37°C and vortex to redissolve the compound completely before use. 2. If the issue persists, consider preparing a new stock solution at a lower concentration.
Inconsistent experimental results. 1. Inaccurate pipetting from a viscous DMSO stock. 2. Degradation of the compound over the course of a long experiment.1. Use positive displacement pipettes or ensure proper technique with air displacement pipettes by rinsing the tip in the diluent. 2. Minimize the time this compound is kept in aqueous solution at room temperature or 37°C. Prepare working solutions as close to the time of use as possible.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Materials: this compound (solid), Anhydrous DMSO, Sterile microcentrifuge tubes or vials.

  • Procedure:

    • Equilibrate this compound and anhydrous DMSO to room temperature.

    • Weigh the required amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Assessing this compound Stability

A stability study can be designed to evaluate the integrity of this compound over time under different storage conditions.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution (e.g., in DMSO) storage_dmso_rt DMSO at RT prep->storage_dmso_rt Aliquot & Store storage_dmso_4c DMSO at 4°C prep->storage_dmso_4c Aliquot & Store storage_dmso_neg20c DMSO at -20°C prep->storage_dmso_neg20c Aliquot & Store storage_aq_rt Aqueous at RT prep->storage_aq_rt Aliquot & Store storage_aq_4c Aqueous at 4°C prep->storage_aq_4c Aliquot & Store analysis Analyze at Time Points (e.g., 0, 24, 48, 72h) by HPLC or LC-MS storage_dmso_rt->analysis storage_dmso_4c->analysis storage_dmso_neg20c->analysis storage_aq_rt->analysis storage_aq_4c->analysis results Determine % Remaining of this compound analysis->results

Workflow for assessing this compound stability.

Signaling Pathway Information

Currently, there is limited specific information on the signaling pathways directly modulated by this compound. However, related compounds have shown biological activity. For instance, a derivative of this compound has demonstrated anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[3][4] Other phomaligol derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting potential interference with cell proliferation or apoptosis pathways.[5][6]

Below is a generalized diagram illustrating a potential mechanism of action for an anti-inflammatory compound that inhibits NO production.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces Phomaligol_Derivative Phomaligol Derivative Phomaligol_Derivative->iNOS_protein inhibits

Potential anti-inflammatory signaling pathway.

References

Technical Support Center: Troubleshooting Phomaligal A Bioassay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phomaligol A bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability and inconsistency in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural product isolated from marine-derived fungi.[1][2] Derivatives of this compound have been reported to exhibit a range of biological activities, including cytotoxic[3][4], anti-inflammatory[1][2], and antibacterial effects.[5]

Q2: I am observing high variability between replicate wells in my cytotoxicity assay with a this compound derivative. What are the common causes?

High variability in replicate wells is a frequent issue and can often be attributed to several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability. Ensure your cell suspension is thoroughly mixed before and during plating.[6]

  • Pipetting Errors: Inconsistent pipetting technique can lead to variations in the volume of cells, media, or compound added to each well.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of media components and affect cell growth.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation and uneven distribution in the wells.

Q3: My this compound extract is not dissolving well in the culture medium. How can I improve its solubility?

Poor solubility is a common challenge with natural products.[7] Here are a few approaches:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving natural products. It is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control with the same concentration of DMSO in your experiment.

  • Sonication: Gentle sonication of the stock solution can aid in dissolution.

  • Filtration: After attempting to dissolve the extract, you can filter the solution to remove any particulate matter. However, be aware that this may also remove some of the active compounds if they are not fully dissolved.

Q4: My results with this compound are not reproducible between experiments. What should I investigate?

Lack of inter-experiment reproducibility can be caused by several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results.

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Experimental Timeline: Subtle changes in incubation times or the timing of reagent addition can lead to different outcomes.

  • Compound Stability: Natural products can be unstable. Proper storage and handling are essential to prevent degradation of the active compounds.[7]

Troubleshooting Guides

Guide 1: Cytotoxicity Assays

Issue: Inconsistent IC50 values for a this compound derivative.

Possible Cause Troubleshooting Steps
Cell Density Determine the optimal seeding density for your specific cell line to ensure cells are in the logarithmic growth phase throughout the experiment.[6]
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Investigate the stability of the compound under your specific assay and storage conditions.[7]
Assay Interference Some natural products can interfere with the assay readout (e.g., absorbance or fluorescence). Run a control plate with the compound in cell-free media to check for interference.
Inconsistent Incubation Times Ensure that the incubation time after compound addition is consistent across all experiments.
Guide 2: Antimicrobial Assays

Issue: No or weak antibacterial activity observed for a this compound derivative.

Possible Cause Troubleshooting Steps
Inappropriate Solvent The solvent used to dissolve the this compound derivative may itself have antimicrobial properties or may inhibit the activity of the compound. Test the effect of the solvent on bacterial growth.
Compound Degradation Ensure the compound has been stored correctly and prepare fresh solutions for each experiment.
Incorrect Bacterial Inoculum Standardize the bacterial inoculum using a McFarland standard to ensure a consistent starting concentration.[8]
Assay Method The chosen assay (e.g., disk diffusion vs. broth microdilution) may not be suitable for the compound's properties. Consider using a different method to confirm the results.
Guide 3: Anti-Inflammatory Assays (e.g., Nitric Oxide Inhibition)

Issue: High background signal in the control wells.

Possible Cause Troubleshooting Steps
Cell Contamination Check cell cultures for any signs of contamination (e.g., bacteria, yeast) which can trigger an inflammatory response.
Reagent Contamination Ensure all reagents, especially cell culture media and serum, are free of endotoxins (LPS).
Cell Stress Over-confluent or unhealthy cells can spontaneously produce inflammatory mediators. Ensure cells are healthy and seeded at an appropriate density.
Interference from this compound Some compounds can interfere with the Griess reagent used for nitric oxide (NO) detection. Test the compound in cell-free media with the Griess reagent.

Data Presentation

Table 1: Recommended Parameters for Cell-Based Assays

Parameter Recommendation Rationale
Final DMSO Concentration < 0.5% (v/v)To minimize solvent-induced cytotoxicity.[6]
Cell Seeding Density Optimal for logarithmic growthTo ensure cells are healthy and responsive throughout the experiment.[6]
Plate Layout Avoid using outer wells for samplesTo minimize "edge effects" caused by evaporation.
Controls Blank, Negative (vehicle), PositiveTo ensure the validity of the assay and normalize the data.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Trypsinize and count cells.

    • Resuspend cells in complete medium to the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control).[6]

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol 2: General Antimicrobial Broth Microdilution Assay
  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the this compound derivative in a suitable broth medium directly in a 96-well microtiter plate.

  • Inoculation:

    • Add the diluted bacterial suspension to each well containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Dilutions add_compound Add Compound to Wells compound_prep->add_compound seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: A typical experimental workflow for a cytotoxicity (MTT) assay.

Troubleshooting_High_Variability cluster_causes Potential Causes cluster_solutions Solutions start High Variability in Replicate Wells uneven_seeding Uneven Cell Seeding start->uneven_seeding pipetting_error Pipetting Error start->pipetting_error edge_effect Edge Effect start->edge_effect compound_solubility Compound Solubility start->compound_solubility mix_cells Thoroughly Mix Cell Suspension uneven_seeding->mix_cells calibrated_pipettes Use Calibrated Pipettes & Consistent Technique pipetting_error->calibrated_pipettes avoid_outer_wells Avoid Outer Wells or Fill with Sterile Liquid edge_effect->avoid_outer_wells optimize_solvent Optimize Solvent/Concentration & Check for Precipitation compound_solubility->optimize_solvent

Caption: A troubleshooting workflow for high variability in bioassays.

General_Cell_Based_Assay_Workflow cluster_variability Sources of Variability phomaligol_a This compound cell_membrane Cell Membrane phomaligol_a->cell_membrane Interaction var1 Solubility/ Aggregation phomaligol_a->var1 intracellular_target Intracellular Target (e.g., Enzyme, Receptor) cell_membrane->intracellular_target Internalization var2 Cell Health/ Density cell_membrane->var2 signaling_cascade Signaling Cascade intracellular_target->signaling_cascade Modulation cellular_response Cellular Response (e.g., Apoptosis, Cytokine Release) signaling_cascade->cellular_response assay_readout Assay Readout (e.g., Absorbance, Fluorescence) cellular_response->assay_readout Measurement var3 Assay Interference assay_readout->var3

Caption: General workflow of a cell-based assay highlighting potential sources of variability.

References

Technical Support Center: Optimizing Phomaligol A Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Phomaligol A in in vitro assays.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound and other natural products.

Problem Potential Cause Recommended Solution
High background signal in colorimetric assays (e.g., MTT, XTT) Interference from this compound's color. Direct reduction of the assay reagent by this compound, especially if it has antioxidant properties.Solution 1: Blank Controls: Prepare wells with this compound at the same concentrations as your experimental wells but without cells. Subtract the absorbance of these "compound-only" wells from your experimental wells.[1] Solution 2: Alternative Assays: Switch to non-colorimetric assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) or fluorescence-based assays (e.g., Resazurin).[1]
Poor solubility of this compound in culture medium This compound is a lipophilic natural product.Solution 1: Appropriate Solvent: Use a suitable solvent like DMSO to prepare a concentrated stock solution. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Solution 2: Solubilization Techniques: Gently sonicate or vortex the stock solution to aid dissolution.[1] Solution 3: Filtration: After attempting to dissolve, microfilter the solution to remove any undissolved particles, though be aware this might remove some active components.[1]
Precipitation of this compound in wells The compound is coming out of solution at the tested concentrations in the aqueous culture medium.Solution 1: Microscopic Examination: Visually inspect the wells under a microscope for any precipitate. Solution 2: Adjust Concentration: Lower the concentration of this compound to a level where it remains soluble.
Inconsistent or non-reproducible results Degradation of the compound. Inconsistent cell seeding or compound distribution.Solution 1: Proper Storage: Store this compound stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Use fresh dilutions for each experiment.[2] Solution 2: Assay Technique: Ensure thorough mixing of cell suspensions before seeding and mix the compound dilutions well before adding to the plates. Avoid using the outer wells of microplates, which are prone to evaporation.
No observable effect of this compound The concentration is too low. The incubation time is too short. The chosen cell line is not sensitive.Solution 1: Wider Concentration Range: Test a broad range of concentrations to ensure you are in the active window.[2] Solution 2: Time-Course Experiment: Perform experiments at different time points (e.g., 24, 48, 72 hours) to determine the optimal exposure time. Solution 3: Cell Line Selection: Verify the compound's activity in a different, potentially more sensitive, cell line.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for testing this compound in a new in vitro assay?

A1: For initial screening of bioactivity, a concentration of 100 μM has been used for Phomaligol derivatives.[3][4][5] For determining the half-maximal inhibitory concentration (IC50), a wider dose-response range is recommended. A good starting point is to perform serial dilutions over a broad range, for example, from 0.1 µM to 100 µM, to capture the full dose-response curve.

Q2: How can I determine if the observed effect of this compound is due to cytotoxicity or a specific biological activity?

A2: It is crucial to perform a cytotoxicity assay in parallel with your functional assay.[2] Assays like the MTT, LDH release, or a live/dead cell staining can determine the concentration at which this compound becomes toxic to the cells. This will allow you to distinguish a specific inhibitory effect from a general cytotoxic one. For example, in studies with a this compound derivative, anti-neuroinflammatory effects were observed at concentrations that did not affect cell viability.[3]

Q3: What are the known biological activities of this compound and its derivatives that I should consider when designing my experiment?

A3: this compound and its derivatives have demonstrated several biological activities, including:

  • Anti-inflammatory effects: Inhibition of nitric oxide (NO) production and downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in LPS-stimulated microglial cells.[3]

  • Cytotoxic activity: Some Phomaligol derivatives have shown cytotoxic effects against various cancer cell lines.[4]

Q4: Which signaling pathways are potentially modulated by this compound?

A4: The observed anti-inflammatory effects of this compound derivatives, such as the inhibition of iNOS and COX-2, strongly suggest the involvement of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are key regulators of the inflammatory response to stimuli like lipopolysaccharide (LPS).

Data on Phomaligol Derivatives

The following tables summarize the reported in vitro activity of various Phomaligol derivatives.

Table 1: Anti-Neuroinflammatory Activity of a this compound Derivative (Compound 4)

Cell LineAssayIC50 ValueReference
BV-2 Microglial CellsNitric Oxide (NO) Production Inhibition56.6 μM[3][4][5]

Table 2: Cytotoxic Activity of Phomaligol Derivatives (Phomaligol G and H)

CompoundCell LineIC50 ValueReference
Phomaligol GA549 (Lung Carcinoma)46.86 μM[4]
Phomaligol GH1299 (Lung Carcinoma)51.87 μM[4]
Phomaligol HA549 (Lung Carcinoma)65.53 μM[4]

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound using a Dose-Response Curve

This protocol outlines the steps to determine the optimal, non-cytotoxic concentration range of this compound for your specific in vitro assay.

  • Prepare a Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed your chosen cell line in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Prepare Serial Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in your cell culture medium. A common approach is to perform 1:2 or 1:10 serial dilutions to cover a wide concentration range (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time based on your experimental goals (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: After incubation, perform a cytotoxicity assay (e.g., MTT or LDH) to assess cell viability.

  • Data Analysis: Plot cell viability (%) against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the IC50 value (the concentration that causes 50% inhibition of cell viability). For your functional assays, choose concentrations below the IC50 value that show minimal cytotoxicity.

Visualizations

Hypothesized Signaling Pathway of this compound in LPS-Stimulated Macrophages

The following diagram illustrates the likely mechanism by which this compound exerts its anti-inflammatory effects based on the observed inhibition of downstream inflammatory mediators.

PhomaligolA_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK PhomaligolA This compound PhomaligolA->MAPKKK PhomaligolA->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) NFkB->Nucleus Inflammation iNOS, COX-2 (Inflammatory Mediators) Nucleus->Inflammation

Caption: Hypothesized anti-inflammatory action of this compound.

Experimental Workflow for Optimizing this compound Concentration

This diagram outlines the logical flow for determining the appropriate concentration of this compound for your experiments.

Optimization_Workflow Start Start: Prepare This compound Stock DoseResponse Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Start->DoseResponse DetermineIC50 Analyze Data & Determine IC50 DoseResponse->DetermineIC50 Troubleshoot Troubleshoot? (e.g., Solubility, Assay Interference) DoseResponse->Troubleshoot SelectConc Select Non-Toxic Concentrations for Functional Assays DetermineIC50->SelectConc FunctionalAssay Perform Functional Assay (e.g., Anti-inflammatory) SelectConc->FunctionalAssay End End: Analyze & Interpret Results FunctionalAssay->End FunctionalAssay->Troubleshoot Troubleshoot->Start Adjust Protocol

Caption: Workflow for concentration optimization of this compound.

References

Overcoming Phomaligol A precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phomaligol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a focus on addressing the precipitation of this compound in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a polyoxygenated cyclohexenone derivative, a class of natural products known for their diverse biological activities.[1][2][3][4] Due to its chemical structure, which includes a largely nonpolar cyclic core, this compound is characterized as a hydrophobic compound with limited solubility in aqueous solutions.

Q2: Why does my this compound precipitate out of my experimental buffer?

Precipitation of this compound is a common issue stemming from its low aqueous solubility. This can be exacerbated by several factors including:

  • Buffer Composition: The ionic strength and pH of your buffer can significantly impact the solubility of this compound.

  • Concentration: Exceeding the solubility limit of this compound in a given buffer will lead to precipitation.

  • Temperature: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.

  • Solvent Shock: Rapidly diluting a concentrated stock of this compound (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.

Q3: What are the known biological activities of this compound?

This compound and its derivatives have been shown to exhibit anti-inflammatory and cytotoxic effects. Specifically, they can inhibit the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[1][2][3][4]

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Step 1: Optimizing Stock Solution Preparation

The proper preparation of a concentrated stock solution is critical for preventing precipitation upon dilution into your experimental buffer.

Protocol: Preparation of a this compound Stock Solution

  • Solvent Selection: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice. High-purity, anhydrous DMSO is recommended to minimize the introduction of water.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This minimizes the volume of organic solvent introduced into your final experimental setup.

  • Dissolution:

    • Weigh the desired amount of this compound powder accurately.

    • Add the calculated volume of DMSO to the powder.

    • Gently vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

Step 2: Modifying Experimental Buffer Conditions

If precipitation persists after optimizing your stock solution, consider the following modifications to your aqueous buffer.

ParameterRecommendationRationale
Co-solvent Add a small percentage (e.g., 0.1-1%) of DMSO or ethanol (B145695) to your final experimental buffer.These organic solvents can increase the solubility of hydrophobic compounds in aqueous solutions. It is crucial to perform a vehicle control experiment to ensure the co-solvent does not affect your experimental outcome.
pH Adjustment For ionizable cyclohexenone derivatives, adjusting the buffer pH to a point where the compound is ionized can increase its solubility. The optimal pH will need to be determined empirically.Ionized forms of compounds are generally more soluble in aqueous solutions.
Use of Solubilizing Agents Consider the addition of cyclodextrins to your buffer.Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more soluble in water.
Step 3: Controlled Dilution Technique

The method of diluting your stock solution into the experimental buffer can significantly impact whether this compound remains in solution.

Protocol: Serial Dilution for Experimental Concentrations

  • Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM stock in DMSO to 1 mM in DMSO first.

  • Gradual Addition: When adding the this compound stock (or intermediate dilution) to your aqueous buffer, add it dropwise while gently vortexing or stirring the buffer. This helps to avoid localized high concentrations that can lead to "solvent shock" and precipitation.

  • Pre-warming: Ensure both your this compound stock solution and the experimental buffer are at the same temperature before mixing.

Experimental Workflow for Preventing Precipitation

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Buffer cluster_check Solubility Check cluster_troubleshoot Troubleshooting cluster_final Final Outcome stock_prep Prepare 10 mM Stock in 100% DMSO add_dropwise Add Stock Dropwise to Buffer stock_prep->add_dropwise vortex Vortex Gently During Addition add_dropwise->vortex check_precipitate Precipitation? vortex->check_precipitate add_cosolvent Add 0.5% DMSO to Buffer check_precipitate->add_cosolvent Yes experiment_ready Experiment Ready check_precipitate->experiment_ready No adjust_ph Adjust Buffer pH add_cosolvent->adjust_ph use_cyclodextrin Incorporate Cyclodextrin adjust_ph->use_cyclodextrin use_cyclodextrin->add_dropwise NFkB_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation NFkB_nucleus NF-κB NFkB_translocation->NFkB_nucleus Gene_expression Gene Expression (iNOS, COX-2) NFkB_nucleus->Gene_expression PhomaligolA This compound PhomaligolA->IKK Inhibition MAPK_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAP3K MAPKKK Activation LPS->MAP3K MAP2K MAPKK Activation MAP3K->MAP2K MAPK MAPK Activation (e.g., p38, JNK, ERK) MAP2K->MAPK AP1 AP-1 Activation MAPK->AP1 Gene_expression Gene Expression (iNOS, COX-2) AP1->Gene_expression PhomaligolA This compound PhomaligolA->MAP3K Inhibition

References

Phomaligol A interference with assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Phomaligol A and its derivatives.

Important Note on Assay Interference: Based on currently available scientific literature, there is no specific evidence to suggest that this compound or its derivatives cause widespread interference with common assay reagents. However, as with any novel compound, it is crucial to employ proper experimental controls to rule out potential artifacts. This guide provides information on the known biological activities of this compound, protocols for relevant assays, and general troubleshooting advice for working with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

A1: this compound and its related compounds, isolated from marine-derived fungi, have demonstrated notable biological activities, primarily anti-neuroinflammatory and cytotoxic effects. For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglial cells, suggesting anti-inflammatory potential.[1][2] Additionally, various Phomaligol derivatives have exhibited cytotoxic activity against a range of human cancer cell lines.[3][4]

Q2: How should I store and handle this compound?

A2: As a natural product, this compound should be stored as a dry powder at -20°C or lower, protected from light and moisture to prevent degradation. For experimental use, prepare stock solutions in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Minimize freeze-thaw cycles to maintain the integrity of the compound.

Q3: In which solvents is this compound soluble?

A3: While specific solubility data for every Phomaligol derivative is not extensively published, natural products of this nature are typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is common to dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in culture medium to the final working concentration. It is critical to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: What are essential controls to include when testing this compound in cell-based assays?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any effects of the solvent on cell viability or the assay readout.

  • Untreated Control (Negative Control): Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell behavior.

  • Positive Control: A known inhibitor or activator for the specific assay being performed. For example, in an anti-inflammatory assay, a known anti-inflammatory drug could be used as a positive control.

  • Blank Control: Wells containing only cell culture medium and the assay reagents, without cells. This helps to determine the background signal.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various Phomaligol derivatives.

Table 1: Cytotoxic Activity of Phomaligol Derivatives

CompoundCell LineIC50 (µM)
Sporogen-AO 1A5490.13
H12990.78
SK-BR-31.19
HCT1161.32
Phomaligol GA54946.86
H129951.87
Phomaligol HA54965.53

Data sourced from[3][4]

Table 2: Anti-inflammatory Activity of a Phomaligol Derivative

CompoundCell LineAssayIC50 (µM)
Phomaligol Derivative (Compound 4)BV-2 microgliaNO Production Inhibition56.6

Data sourced from[1][2]

Experimental Protocols and Workflows

Bioactivity-Guided Isolation of this compound

The discovery of this compound and its derivatives is a result of a systematic process known as bioactivity-guided fractionation. The general workflow for this process is illustrated below.

cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Bioassay Screening cluster_3 Step 4: Isolation & Identification A Marine-Derived Fungus Culture B Crude Extract A->B Solvent Extraction C Column Chromatography B->C D Fractions (F1, F2, F3...) C->D E Screen Fractions for Activity (e.g., Cytotoxicity, Anti-inflammatory) D->E F Identify Active Fraction(s) E->F G Further Purification of Active Fraction (e.g., HPLC) F->G H Pure Compound (this compound) G->H I Structure Elucidation (NMR, MS) H->I

Bioactivity-guided isolation workflow.
Protocol 1: Assessment of Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol is adapted for determining the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or BV-2). The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Materials:

  • Murine macrophage cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm absorbance)

Procedure:

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the appropriate wells. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

A Seed BV-2 Cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound (1h) B->C D Stimulate with LPS C->D E Incubate for 24h D->E F Collect Supernatant E->F G Add Griess Reagent A F->G H Incubate 10 min G->H I Add Griess Reagent B H->I J Incubate 10 min I->J K Read Absorbance at 540 nm J->K

Workflow for the Nitric Oxide Inhibition Assay.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[5][6][7][8][9] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[5][6][7][8][9]

Materials:

  • Human cancer cell lines (e.g., A549, HCT116)

  • Cell culture medium with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (and vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • If using adherent cells, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. The IC50 value can then be determined from the dose-response curve.

A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H

Workflow for the MTT Cytotoxicity Assay.

References

Technical Support Center: Phomaligol A and Related Fungal Metabolite Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges researchers, scientists, and drug development professionals may encounter during the isolation, characterization, and biological evaluation of Phomaligol A and similar fungal metabolites.

Frequently Asked Questions (FAQs)

Q1: We are unable to isolate this compound from our fungal cultures. What are the common reasons for this?

Several factors can contribute to the unsuccessful isolation of this compound:

  • Fungal Strain Variability: The production of secondary metabolites can vary significantly between different strains of the same fungal species. It is also common for fungi to lose their ability to produce certain metabolites after repeated subculturing.

  • Culture Conditions: The composition of the culture medium, pH, temperature, and aeration are critical for the production of specific metabolites.[1] Inappropriate culture conditions can lead to low or no production of the target compound.

  • Extraction and Purification Issues: The choice of solvents and the purification method are crucial. This compound, being a polyketide, has specific solubility properties that must be considered during extraction and chromatography.

Q2: The spectroscopic data (NMR, MS) of our isolated compound does not match the reported data for this compound. What could be the issue?

Discrepancies in spectroscopic data can arise from several sources:

  • Structural Isomers: You may have isolated a structural isomer or a related derivative of this compound. Fungi often produce a variety of structurally similar compounds.

  • Purity of the Sample: The presence of impurities can significantly alter the appearance of NMR spectra and introduce additional peaks in the mass spectrum.

  • Solvent Effects: NMR chemical shifts can be influenced by the solvent used for analysis. Ensure you are using the same solvent as reported in the literature for a direct comparison.

  • Instrument Calibration: Ensure that the NMR and MS instruments are properly calibrated.

Q3: We are observing low or inconsistent yields of this compound in our extraction process. How can we improve the yield?

Low and inconsistent yields are a common challenge in natural product isolation. Here are some strategies to improve your yields:

  • Optimize Culture Conditions: Systematically vary culture parameters such as media components, pH, and temperature to find the optimal conditions for this compound production.

  • Optimize Extraction Protocol: Experiment with different extraction solvents and techniques (e.g., solid-phase extraction) to ensure efficient extraction of the target compound from the culture broth and mycelium.

  • Minimize Degradation: this compound may be sensitive to pH, temperature, or light. Ensure that the extraction and purification conditions are mild to prevent degradation of the compound.

Q4: Our synthetic attempts to produce this compound are failing or resulting in very low yields. What are the potential challenges?

While the total synthesis of this compound has not been widely reported, general challenges in natural product synthesis can apply:

  • Stereocontrol: this compound has multiple stereocenters, and achieving the correct stereochemistry can be challenging.

  • Protecting Group Strategy: The multiple functional groups in the molecule may require a carefully planned protecting group strategy to avoid unwanted side reactions.

  • Reagent Sensitivity: Some of the intermediates in the synthetic pathway may be sensitive to certain reagents or reaction conditions.

Troubleshooting Guides

Fungal Culture and Metabolite Production
Problem Possible Cause Troubleshooting Steps
No or low production of this compound Inappropriate fungal strain or loss of productivity.1. Verify the identity of your fungal strain. 2. Attempt to re-isolate the fungus from the original source. 3. Use a freshly revived culture for inoculation.
Suboptimal culture conditions.1. Systematically vary media components (carbon and nitrogen sources). 2. Optimize pH and temperature of the culture. 3. Experiment with different fermentation methods (solid vs. submerged).[1]
Inconsistent metabolite production Variability in culture conditions or inoculum.1. Standardize all culture parameters, including inoculum size and age. 2. Ensure thorough mixing and aeration in submerged cultures. 3. Monitor and control pH during fermentation.
Extraction and Purification
Problem Possible Cause Troubleshooting Steps
Low extraction yield Inefficient extraction solvent or technique.1. Test a range of solvents with varying polarities. 2. Employ different extraction techniques (e.g., ultrasound-assisted extraction). 3. Perform multiple extractions to ensure complete recovery.
Degradation of the target compound.1. Use mild extraction conditions (e.g., low temperature). 2. Protect the extract from light. 3. Buffer the extraction solvent if the compound is pH-sensitive.
Difficulty in purification Co-elution with other metabolites.1. Use a combination of different chromatographic techniques (e.g., normal-phase, reverse-phase, size-exclusion). 2. Optimize the mobile phase composition and gradient in HPLC. 3. Consider preparative TLC for small-scale purification.
Irreversible adsorption to the stationary phase.1. Try different stationary phases (e.g., silica (B1680970), C18, Sephadex). 2. Add a modifier to the mobile phase to reduce strong interactions.
Structural Characterization
Problem Possible Cause Troubleshooting Steps
Ambiguous NMR spectra Sample impurity.1. Further purify the sample using HPLC or preparative TLC. 2. Acquire 2D NMR spectra (COSY, HMBC, HSQC) to aid in structure elucidation.
Low sample concentration.1. Increase the sample concentration if possible. 2. Use a cryoprobe for enhanced sensitivity.
Inaccurate mass in MS Incorrect ionization mode or presence of adducts.1. Try different ionization techniques (ESI, APCI). 2. Look for common adducts (e.g., [M+Na]+, [M+K]+). 3. Ensure the mass spectrometer is properly calibrated.

Experimental Protocols

General Protocol for Fungal Culture and Extraction

This protocol provides a general framework. Optimization is crucial for specific fungal strains and target metabolites.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification Inoculation Inoculate liquid or solid medium with fungal spores or mycelia Incubation Incubate under controlled conditions (temperature, shaking) Inoculation->Incubation Separation Separate mycelia from culture broth (filtration or centrifugation) Incubation->Separation Mycelia_Extraction Extract mycelia with organic solvent (e.g., ethyl acetate) Separation->Mycelia_Extraction Broth_Extraction Extract culture broth with organic solvent (e.g., ethyl acetate) Separation->Broth_Extraction Combine Combine organic extracts Mycelia_Extraction->Combine Broth_Extraction->Combine Concentrate Concentrate extract under reduced pressure Combine->Concentrate Column_Chromo Column Chromatography (e.g., silica gel) Concentrate->Column_Chromo HPLC HPLC Purification Column_Chromo->HPLC Pure_Compound Pure_Compound HPLC->Pure_Compound Pure this compound

Caption: General workflow for fungal culture, extraction, and purification.

Signaling Pathway

Anti-Neuroinflammatory Action of this compound in BV-2 Microglial Cells

Some Phomaligol derivatives have been shown to exhibit anti-neuroinflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[2][3][4] The simplified signaling pathway is illustrated below.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB Activation MyD88->NF_kB iNOS_COX2 iNOS & COX-2 Expression NF_kB->iNOS_COX2 Upregulates NO Nitric Oxide (NO) Production iNOS_COX2->NO Inflammation Neuroinflammation NO->Inflammation PhomaligolA This compound PhomaligolA->NF_kB Inhibits

Caption: Simplified LPS-induced neuroinflammation pathway and the inhibitory role of this compound.

Quantitative Data

Spectroscopic Data for Deketo-phomaligol A

The following table summarizes the key spectroscopic data for Deketo-phomaligol A, a derivative of this compound.[2]

Data Type Values
Appearance Pale yellow oil
Optical Rotation [ α ] D 25 +33.0 (c 0.05, MeOH)
UV (MeOH) λmax (log ε) 253 (3.54), 208 (3.22) nm
HRESIMS m/z 279.1209 [M + Na]+ (calcd for C13H20O5Na, 279.1208)
IR νmax cm−1 3328, 1626, 1658, 1384, 1328, 1056

Note: For detailed 1H and 13C NMR data, please refer to the original publication.[2]

References

Technical Support Center: Troubleshooting Cell Viability in Phomaligol A Treated Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with cell viability assays in cultures treated with Phomaligol A and its analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound and its derivatives regarding cell viability?

This compound belongs to a class of polyoxygenated cyclohexenone derivatives isolated from marine-derived fungi.[1][2] While the precise mechanism for this compound is still under investigation, several analogs have demonstrated potent cytotoxic and anti-cancer activities by inducing apoptosis in various cancer cell lines.[1][2] For instance, the related compound sporogen-AO 1 has been shown to induce dose-dependent apoptosis in HCT116 cells.[2] The cytotoxic effects are often associated with the induction of programmed cell death.

Q2: I am observing a decrease in cell viability with this compound treatment, but how can I confirm if it is due to apoptosis?

A reduction in cell viability, often measured by metabolic assays like the MTT or MTS assay, indicates either cell cycle arrest or cell death. To specifically confirm apoptosis, it is recommended to use assays that detect key markers of this process. These include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides strong evidence of apoptosis.

  • DNA Fragmentation Analysis: Techniques like TUNEL assays can detect the characteristic DNA fragmentation that occurs during the later stages of apoptosis.

Q3: At what concentration should I start my experiments with this compound?

The optimal concentration of this compound is highly cell-line dependent. Based on published data for related Phomaligol derivatives, a starting concentration range of 1 µM to 50 µM is advisable for initial screening.[2] To determine the precise IC50 (half-maximal inhibitory concentration) for your specific cell line, it is crucial to perform a dose-response experiment.

Troubleshooting Guides

Issue 1: High Background or Inconsistent Readings in Viability Assays (e.g., MTT, MTS)
  • Possible Cause 1: Interference of this compound with Assay Reagents.

    • Troubleshooting: Run a "no-cell" control containing your culture medium, this compound at the highest concentration used, and the viability assay reagent. This will help determine if the compound directly reacts with the reagent, leading to a false positive or negative signal.

  • Possible Cause 2: Generation of Reactive Oxygen Species (ROS).

    • Troubleshooting: Some Phomaligol compounds are known to induce ROS production. Assays that rely on redox reactions, such as those using tetrazolium salts (MTT, MTS) or resazurin, can be affected by changes in the cellular redox state. Consider using an ATP-based viability assay (e.g., CellTiter-Glo®) as an orthogonal method, as it is less susceptible to interference from ROS.

  • Possible Cause 3: Reagent Degradation.

    • Troubleshooting: Ensure that viability assay reagents are stored correctly, protected from light, and are not expired. Prepare fresh solutions as recommended by the manufacturer.

Issue 2: Low Signal or No Effect Observed After this compound Treatment
  • Possible Cause 1: Insufficient Treatment Duration or Concentration.

    • Troubleshooting: Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) in addition to a dose-response study to identify the optimal treatment conditions.

  • Possible Cause 2: Cell Line Resistance.

    • Troubleshooting: The sensitivity to this compound can vary significantly between different cell lines. If you suspect resistance, consider using a positive control compound known to induce apoptosis in your cell line to validate your experimental setup.

  • Possible Cause 3: Compound Instability.

    • Troubleshooting: Ensure that this compound is properly dissolved and stable in your culture medium. Prepare fresh dilutions from a frozen stock solution for each experiment.

Data Presentation

Table 1: Cytotoxic Activity (IC50) of Phomaligol Derivatives in Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
Phomaligol GA549 (Lung Carcinoma)46.86
Phomaligol GH1299 (Lung Carcinoma)51.87
Phomaligol HA549 (Lung Carcinoma)65.53
Sporogen-AO 1A549 (Lung Carcinoma)0.13
Sporogen-AO 1H1299 (Lung Carcinoma)0.78
Sporogen-AO 1SK-BR-3 (Breast Cancer)1.19
Sporogen-AO 1HCT116 (Colon Carcinoma)1.32

Data summarized from Phomaligols F-I, polyoxygenated cyclohexenone derivatives from marine-derived fungus Aspergillus flavus BB1.[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is based on standard flow cytometry procedures for apoptosis detection.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

PhomaligolA_Apoptosis_Pathway PhomaligolA This compound ROS ↑ Reactive Oxygen Species (ROS) PhomaligolA->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Stress Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow_Viability Start Start: Seed Cells Treatment Treat with This compound Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Viability Assay Incubation->Assay MTT MTT/MTS Assay Assay->MTT Metabolic ATP ATP-based Assay Assay->ATP Luminescence Analysis Data Analysis: Calculate % Viability MTT->Analysis ATP->Analysis End End Analysis->End

Caption: General workflow for assessing cell viability after this compound treatment.

Troubleshooting_Logic Problem Inconsistent Viability Results Cause1 Compound Interference? Problem->Cause1 Cause2 ROS Generation? Problem->Cause2 Cause3 Sub-optimal Conditions? Problem->Cause3 Solution1 Run 'no-cell' control Cause1->Solution1 Test Solution2 Use orthogonal assay (e.g., ATP-based) Cause2->Solution2 Confirm & Mitigate Solution3 Optimize dose and time-course Cause3->Solution3 Investigate

Caption: Troubleshooting logic for inconsistent cell viability results.

References

Technical Support Center: Phomaligol A Antibacterial Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phomaligol A antibacterial screening. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in antibacterial susceptibility testing (AST). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of variability for Minimum Inhibitory Concentration (MIC) assays?

A1: For most standardized broth microdilution methods, reproducibility is generally considered acceptable if the results are within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the modal MIC. For example, if your most frequent MIC result for a quality control strain is 2 µg/mL, 95% of your results should fall between 1 µg/mL and 4 µg/mL.[1]

Q2: What are the most common sources of inconsistent results in antibacterial susceptibility testing?

A2: Inconsistent results in AST can arise from a variety of factors throughout the experimental workflow.[2] The most significant sources of variability often stem from inconsistencies in key experimental steps, including:

  • Inoculum Preparation: Incorrect inoculum density is a primary cause of variability.[3]

  • Media Composition: Variations in media batches, pH, and cation concentrations can affect the activity of the antimicrobial agent.[1][3]

  • Antimicrobial Agent Preparation and Storage: Degradation, improper storage, or errors in dilution of this compound can lead to inaccurate results.[3]

  • Incubation Conditions: Fluctuations in incubation time and temperature can impact bacterial growth.[1]

  • Operator-Dependent Differences: Subjectivity in reading endpoints, especially with trailing growth, can introduce variability.[2]

Q3: How should I interpret hazy growth or microcolonies within a zone of inhibition in a disk diffusion assay?

A3: Hazy growth or the presence of microcolonies can be challenging to interpret. This may be due to the specific compound being tested or could indicate a mixed culture or the presence of resistant subpopulations. It is recommended to:

  • Verify the purity of your inoculum by subculturing it onto a fresh agar (B569324) plate.

  • Repeat the test, paying close attention to the inoculum standardization and streaking technique.

  • Consult guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for specific reading instructions, as some agents are known to produce such effects.[2]

Q4: Can the solvent used to dissolve this compound affect the MIC results?

A4: Yes, the solvent can significantly impact the results. If this compound is not fully soluble in the test medium, it may precipitate, leading to an inaccurate assessment of its activity. It is crucial to perform a solubility test by mixing the dissolved agent with the broth to check for precipitation before adding the bacterial inoculum.[1] Furthermore, the solvent itself (e.g., DMSO) should be tested for any intrinsic antibacterial activity at the concentrations used in the assay.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values for this compound Between Experiments

High variability in MIC values across replicate experiments is a common challenge that can often be resolved by systematically examining key experimental parameters.[1][4]

Potential Cause Observation Recommended Action Relevant Guidelines
Inoculum Density MIC values are higher or lower than expected.Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Use a spectrophotometer for verification.[3]CLSI, EUCAST[5][6]
Media Composition Drifting MIC values between different media batches.Use high-quality, cation-adjusted Mueller-Hinton Broth (CAMHB). Check the pH of each new lot (should be 7.2-7.4).[1][3]CLSI, EUCAST[5][6]
This compound Preparation Consistently high MICs or loss of activity over time.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Validate storage conditions if necessary.[3]Good Laboratory Practice
Incubation Conditions Variable results despite consistent protocols.Use a calibrated incubator at 35°C ± 2°C. Ensure a consistent incubation time of 16-20 hours. Do not stack plates in a way that prevents uniform heat distribution.[1]CLSI, EUCAST[5][6]
Endpoint Reading Difficulty in determining the true MIC due to trailing growth.Read plates at the same time point under consistent lighting. Have a second person independently read the results to ensure objectivity.CLSI, EUCAST[5][6]
Issue 2: Unexpectedly Large or Small Zones of Inhibition in Disk Diffusion Assays

The diameter of the zone of inhibition is a critical parameter in disk diffusion assays, and inconsistencies can obscure the true activity of this compound.

Potential Cause Observation Recommended Action Relevant Guidelines
Inoculum Density Zones are too large or too small; growth is not confluent.Standardize the inoculum to a 0.5 McFarland standard. Ensure the swab is pressed against the side of the tube to remove excess liquid before inoculating the plate.[7]CLSI, EUCAST[5][6]
Agar Depth Variation in zone sizes between plates.Ensure a uniform agar depth of 4 mm in all Petri dishes.CLSI, EUCAST[5][6]
Disk Potency/Application Smaller than expected zones of inhibition.Check the expiration date of the disks. Ensure disks are pressed firmly onto the agar to ensure complete contact.[4]CLSI, EUCAST[5][6]
Incubation Time Zones are not well-defined or are too large.Incubate plates for 16-20 hours. Shorter or longer incubation times can affect the results.CLSI, EUCAST[5][6]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (no this compound) and a negative control (no bacteria).[4]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay

This protocol describes the standardized method for disk diffusion susceptibility testing.[9]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[4]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[7]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of this compound to the surface of the agar. Gently press the disks to ensure complete contact with the agar.[4]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[4]

  • Measuring Zones of Inhibition: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.[7]

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for Phomaligol derivatives against various pathogenic microbes.

Compound Microorganism MIC (µg/mL)
Phomaligol A2Candida albicans16
Phomaligol A2Pseudomonas aeruginosa16
Phomaligol A2Streptococcus faecalis32
Phomaligol A2Listeria monocytogenes32-64
Phomaligol A2Bacillus cereus64-128
Phomaligol A2Escherichia coli64-128

Data extracted from a study on natural compounds from a sponge-derived fungus, Aspergillus flocculosus.[10]

Visualizations

Troubleshooting_Workflow Start Inconsistent Antibacterial Screening Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Media Assess Media Quality (pH, Batch Consistency) Check_Inoculum->Check_Media Check_Compound Evaluate this compound Stock (Freshness, Solubility) Check_Media->Check_Compound Check_Incubation Confirm Incubation Conditions (Temperature, Time) Check_Compound->Check_Incubation Check_Reading Standardize Endpoint Reading Check_Incubation->Check_Reading Resolved Consistent Results Obtained Check_Reading->Resolved

Caption: A logical workflow for troubleshooting inconsistent antibacterial screening results.

MIC_Workflow A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC Endpoint (Lowest Concentration with No Growth) D->E

Caption: The experimental workflow for the broth microdilution MIC assay.

Bacterial_Signaling_Interference cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Protein_Synthesis Protein Synthesis (Ribosomes) Cell_Wall Cell Wall Synthesis Metabolism Metabolic Pathways PhomaligolA This compound PhomaligolA->DNA_Replication Inhibition? PhomaligolA->Protein_Synthesis Interference? PhomaligolA->Cell_Wall Disruption? PhomaligolA->Metabolism Alteration?

References

Validation & Comparative

Phomaligol A: A Comparative Guide to its Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Phomaligol A and its derivatives with established alternative compounds. The information is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Anti-inflammatory Activity

Phomaligol derivatives have demonstrated notable anti-inflammatory properties. A study on a Phomaligol derivative, identified as compound 4 in the research, revealed its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Overproduction of NO is a key factor in neuroinflammation.

Comparative Data: Inhibition of Nitric Oxide Production
CompoundCell LineInducerIC50 ValueCitation
Phomaligol Derivative (Compound 4)BV-2 MicrogliaLPS56.6 μM[1]
Dexamethasone (B1670325)BV-2 MicrogliaLPSInhibits NO production[2][3]

Note: While a specific IC50 value for dexamethasone in a comparable nitric oxide inhibition assay in BV-2 cells was not found in the reviewed literature, it is a well-established anti-inflammatory agent known to suppress iNOS expression and subsequent NO production in these cells.

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol outlines the key steps for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide production in BV-2 microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Test compound (e.g., this compound derivative)

  • 96-well culture plates

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. The IC50 value is the concentration of the compound that inhibits NO production by 50%.

Signaling Pathway: Anti-inflammatory Action

The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production.

G Potential Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n translocates Phomaligol_A This compound Phomaligol_A->IKK inhibits? Phomaligol_A->MAPK_pathway inhibits? Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NF-κB_n->Pro_inflammatory_Genes induces transcription

Caption: Putative inhibition of NF-κB and MAPK pathways by this compound.

Antibacterial Activity

A novel derivative, Phomaligol A2, has been identified to possess antibacterial properties against a range of pathogenic microbes. Its efficacy against Staphylococcus aureus, a common cause of bacterial infections, is particularly noteworthy.

Comparative Data: Minimum Inhibitory Concentration (MIC)
CompoundBacterial StrainMIC Value (µg/mL)Citation
Phomaligol A2Staphylococcus aureus32-64
CiprofloxacinStaphylococcus aureus0.25 - 1.0[4][5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compound (e.g., Phomaligol A2)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound and the positive control antibiotic in MHB across the wells of a 96-well plate.

  • Inoculation: Inoculate each well containing the diluted compounds with the bacterial suspension. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow: Broth Microdilution Assay

G Broth Microdilution Experimental Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold Serial Dilution of Test Compounds in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining Minimum Inhibitory Concentration.

Anticancer Activity

Phomaligol derivatives have also been investigated for their cytotoxic effects against cancer cell lines. Specifically, Phomaligols G and H have shown activity against the human lung carcinoma cell line A549.

Comparative Data: Cytotoxicity (IC50)
CompoundCell LineIC50 Value (µM)Citation
Phomaligol GA549 (Lung Cancer)46.86[6][7]
Phomaligol HA549 (Lung Cancer)65.53[6][7]
DoxorubicinA549 (Lung Cancer)0.07 - 0.8[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Phomaligol G)

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and positive control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Signaling Pathway: Anticancer Action

The anticancer activity of many natural products is attributed to their ability to modulate signaling pathways crucial for cancer cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and programmed cell death.

G Potential Anticancer Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Phomaligol_A This compound Phomaligol_A->PI3K inhibits? Phomaligol_A->Akt inhibits? Phomaligol_A->mTOR inhibits?

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Phomaligol A vs. Ciprofloxacin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antibacterial activity of the natural product Phomaligol A and the broad-spectrum synthetic antibiotic, ciprofloxacin (B1669076). This analysis is based on available experimental data to objectively evaluate their performance.

Executive Summary

Ciprofloxacin demonstrates significantly greater potency across a broad range of pathogenic bacteria compared to this compound. While this compound, a metabolite isolated from the fungus Aspergillus flavus, has shown weak activity against Staphylococcus aureus, its efficacy is considerably lower than that of ciprofloxacin. Data on a related compound, Phomaligol A2, suggests a broader spectrum of activity, but still with higher Minimum Inhibitory Concentrations (MIC) than ciprofloxacin for most tested bacteria. This guide presents the available data, details the experimental methodologies for determining antibacterial activity, and provides a visual representation of the typical workflow.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

The following table summarizes the available MIC data for this compound, a related compound Phomaligol A2, and ciprofloxacin against a panel of common pathogenic bacteria. It is important to note that the data for this compound is limited to its activity against Staphylococcus aureus. The data for Phomaligol A2 is included to provide a broader, albeit indirect, perspective on the potential antibacterial spectrum of phomaligol-related compounds.

Bacterial StrainThis compound (μg/mL)Phomaligol A2 (μg/mL)Ciprofloxacin (μg/mL)
Staphylococcus aureus31.2[1][2]-≤0.5 - >1024
Escherichia coli-64 - 128≤0.06 - >1024
Pseudomonas aeruginosa-160.25 - >1024
Enterococcus faecalis-321 - 4
Bacillus cereus-64 - 128-
Listeria monocytogenes-32 - 64-

Note: The MIC values for ciprofloxacin can vary significantly depending on the specific strain and its resistance profile.

Experimental Protocols: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, a standardized and widely accepted technique in microbiology.

Principle

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the lowest concentration of the agent that completely inhibits visible bacterial growth is recorded as the MIC.

Detailed Methodology
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (this compound or ciprofloxacin) is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution is prepared in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate. This creates a gradient of decreasing concentrations of the antimicrobial agent.

  • Inoculum Preparation: The test bacterium is cultured on an appropriate agar (B569324) medium. A suspension of the bacteria is then prepared in a sterile saline or broth solution and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density.

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted antimicrobial agent.

  • Controls: Appropriate controls are included in each assay:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum to ensure the bacteria can grow under the test conditions.

    • Sterility Control: A well containing only the growth medium to check for contamination.

  • Incubation: The inoculated microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Antimicrobial Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions Dilute inoculation Inoculation of Microtiter Plate dilutions->inoculation inoculum Bacterial Inoculum (0.5 McFarland) inoculum->inoculation Add incubation Incubation (37°C, 16-20h) inoculation->incubation Incubate observation Visual Observation of Growth incubation->observation Observe mic_determination MIC Determination observation->mic_determination Record

Caption: Workflow for MIC determination using the broth microdilution method.

References

Phomaligol A vs. Dexamethasone: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in available data marks the anti-inflammatory profiles of the natural fungal metabolite, Phomaligol A, and the well-established synthetic corticosteroid, dexamethasone (B1670325). While dexamethasone's mechanisms and efficacy are extensively documented, research into the anti-inflammatory potential of this compound is currently nascent, with no direct comparative studies or specific data on its activity. This guide synthesizes the available experimental data to provide a comparative overview, highlighting the established profile of dexamethasone against the limited information available for a related phomaligol derivative.

Executive Summary

Dexamethasone is a potent anti-inflammatory agent with a well-characterized mechanism of action that involves the inhibition of key inflammatory pathways, including NF-κB and MAPK. It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

In contrast, there is a significant lack of scientific literature on the anti-inflammatory properties of this compound. A study on related phomaligol compounds isolated from the marine-derived fungus Aspergillus flocculosus did not find significant anti-inflammatory activity for a newly identified derivative, deketo-phomaligol A, in a nitric oxide inhibition assay. However, another compound from the same study, identified as 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol (B13840), demonstrated moderate inhibition of NO production.

Due to the absence of data for this compound, this guide will present the known anti-inflammatory profile of dexamethasone and the limited data for the aforementioned phomaligol derivative as a proxy, underscoring the need for further investigation into the therapeutic potential of this compound.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data for a phomaligol derivative and dexamethasone on the inhibition of key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueCitation
Phomaligol Derivative¹BV-2 (murine microglia)LPS56.6 µM[1][2]
DexamethasoneJ774 (murine macrophages)LPSDose-dependent inhibition (0.1-10 µM)[3][4][5]
Dexamethasone Conjugate²Murine Macrophages->25-fold lower than unconjugated[6]

¹Data for 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol from Choi et al. (2021). Deketo-phomaligol A showed no significant activity. ²Dexamethasone-monomethyl fumarate (B1241708) conjugate.

Table 2: Inhibition of Pro-Inflammatory Cytokines by Dexamethasone

CytokineCell LineStimulantIC50 Value / InhibitionCitation
TNF-αTHP-1 (human monocytes)TNF-α-[7]
TNF-αEndothelial CellsTNF-αDose-dependent inhibition[8]
TNF-αRAW264.7 & BMDMsLPSStrong suppression[9]
IL-1βTHP-1 (human monocytes)TNF-α7 nM[7]
IL-6Alveolar Macrophages (Bovine)-~10⁻⁸ M[10]
IL-6RAW264.9, Human MonocytesLPS10⁻⁹ M to 10⁻⁶ M (10% to 90% inhibition)[11]
IL-8Alveolar Macrophages (Human)BasalNo significant inhibition in COPD patients[12]

Note: No data is available for the effect of this compound or its derivatives on TNF-α or IL-6 production.

Mechanisms of Anti-Inflammatory Action

Dexamethasone:

Dexamethasone exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The activated GR complex can modulate gene expression in two main ways:

  • Transrepression: The GR complex can directly bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This prevents the transcription of genes encoding inflammatory proteins like cytokines, chemokines, and adhesion molecules.

  • Transactivation: The GR complex can upregulate the expression of anti-inflammatory proteins, such as IκBα (an inhibitor of NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1). MKP-1 dephosphorylates and inactivates MAPKs like p38 and JNK, which are involved in inflammatory signaling.

The following diagram illustrates the inhibitory effect of dexamethasone on the NF-κB signaling pathway.

G Dexamethasone's Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa TLR4/TNFR TLR4/TNFR LPS/TNFa->TLR4/TNFR IKK IKK TLR4/TNFR->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates IkBa_p50_p65 IkBa-p50/p65 (Inactive) p50 p50 NFkB_complex p50/p65 (NF-kB) p65 p65 NFkB_nucleus p50/p65 NFkB_complex->NFkB_nucleus Translocation IkBa_p50_p65->NFkB_complex IkBa Degradation Dexamethasone Dexamethasone GR GR Dexamethasone->GR Binds Dexa_GR Dexa-GR Complex Dexa_GR->NFkB_complex Inhibits Translocation Dexa_GR->NFkB_nucleus Inhibits Binding DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-a, IL-6, iNOS) DNA->Pro_inflammatory_genes Induces

Caption: Dexamethasone inhibits NF-κB signaling by preventing nuclear translocation and DNA binding.

The following diagram illustrates the role of dexamethasone in modulating the MAPK signaling pathway.

G Dexamethasone's Modulation of the MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38_JNK p38 / JNK (MAPK) MAPKK->p38_JNK Phosphorylates AP1 AP-1 p38_JNK->AP1 Activates Dexamethasone Dexamethasone GR GR Dexamethasone->GR Dexa_GR Dexa-GR Complex MKP1_gene MKP-1 Gene Dexa_GR->MKP1_gene Induces Transcription MKP1_protein MKP-1 (Phosphatase) MKP1_protein->p38_JNK Dephosphorylates (Inactivates) DNA DNA AP1->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes MKP1_gene->MKP1_protein Translation

Caption: Dexamethasone induces MKP-1, which inactivates p38 and JNK MAPKs.

This compound:

The mechanism of action for this compound is currently unknown. The study on related phomaligol derivatives did not investigate their effects on the NF-κB or MAPK signaling pathways.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay (as described for the phomaligol derivative)

This assay is a common method to screen for anti-inflammatory activity.

  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., the phomaligol derivative) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL) to the wells. A control group with no LPS and a vehicle control group are also included.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10 minutes at room temperature.

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits NO production by 50%) is determined from a dose-response curve.

The following diagram provides a general workflow for in vitro anti-inflammatory assays.

G General Workflow for In Vitro Anti-inflammatory Assays Cell_Culture 1. Cell Culture (e.g., Macrophages) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Pre_treatment 3. Pre-treatment with Test Compound Seeding->Pre_treatment Stimulation 4. Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation 5. Incubation (24 hours) Stimulation->Incubation Supernatant_Collection 6. Supernatant Collection Incubation->Supernatant_Collection Analysis 7. Measurement of Inflammatory Markers Supernatant_Collection->Analysis NO_Assay Nitric Oxide (NO) (Griess Assay) Analysis->NO_Assay Cytokine_Assay Cytokines (TNF-α, IL-6) (ELISA) Analysis->Cytokine_Assay

Caption: A typical workflow for evaluating the anti-inflammatory effects of compounds in vitro.

Conclusion

This comparative guide highlights the extensive knowledge of dexamethasone's anti-inflammatory properties and the significant gap in our understanding of this compound. Dexamethasone is a potent inhibitor of key inflammatory pathways and mediators, with its efficacy supported by a large body of experimental data. The limited available information on a related phomaligol derivative suggests that this class of compounds may possess anti-inflammatory activity, but further research is imperative. Specifically, studies are needed to isolate and test this compound in a range of anti-inflammatory assays, including its effects on pro-inflammatory cytokines and its underlying molecular mechanisms, to determine its potential as a therapeutic agent. For researchers and drug development professionals, dexamethasone remains a critical benchmark for anti-inflammatory activity, while this compound represents an unexplored area with potential for novel discoveries.

References

A Comparative Analysis of the Cytotoxic Profiles of Phomaligol Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Phomaligol derivatives and the widely-used chemotherapeutic agent, doxorubicin (B1662922). Due to the limited availability of public data on Phomaligol A, this comparison focuses on its structurally related compounds: deketo-phomaligol A, Phomaligol G, and Phomaligol H. The objective is to present available experimental data to inform future research and drug development endeavors.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for Phomaligol derivatives and doxorubicin against various human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Cell LineCompoundIC50 (µM)
Colon Cancer
HCT-15deketo-phomaligol A13.7
HCT116Doxorubicin24.30 (µg/mL)
Gastric Cancer
NUGC-3deketo-phomaligol A20.5
Lung Cancer
NCI-H23deketo-phomaligol A41.5
A549Phomaligol G46.86
A549Phomaligol H65.53
A549Doxorubicin1.50
H1299Phomaligol G51.87
H1299Doxorubicin0.093 (93.86 nM)
Kidney Cancer
ACHNdeketo-phomaligol A28.6
Prostate Cancer
PC-3deketo-phomaligol A25.3
PC-3Doxorubicin8.00
Breast Cancer
MDA-MB-231deketo-phomaligol A22.8
MDA-MB-231Doxorubicin1.0 - 8.3 (µM)

Experimental Protocols

The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.

1. Cell Culture and Seeding:

  • Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (Phomaligol derivatives or doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations.

  • The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • The plates are gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the solvent-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cytotoxicity testing and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Addition of Compound to Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Calculation absorbance_reading->data_analysis

Caption: A typical workflow for a cell-based cytotoxicity assay.

While the specific signaling pathways affected by this compound and its derivatives remain to be fully elucidated, cytotoxic compounds often induce apoptosis through intrinsic and extrinsic pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family mito_release Mitochondrial Cytochrome c Release bcl2_family->mito_release caspase9 Caspase-9 Activation mito_release->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Doxorubicin is known to exert its cytotoxic effects through multiple mechanisms.

doxorubicin_mechanism cluster_mechanisms Mechanisms of Action cluster_effects Cellular Effects Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage & Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Primary mechanisms of doxorubicin-induced cytotoxicity.

Conclusion

The available data indicates that Phomaligol derivatives exhibit moderate cytotoxic activity against a range of cancer cell lines. However, when compared to doxorubicin, a potent and widely used chemotherapeutic, the IC50 values for the tested Phomaligol derivatives are generally higher, suggesting lower potency. It is crucial to emphasize that this is not a direct comparison with this compound, and further research is warranted to isolate and evaluate the cytotoxic potential of this compound itself. The elucidation of its mechanism of action and signaling pathways will be vital in determining its potential as a novel anticancer agent. This guide serves as a foundational resource to encourage and direct future investigations into this promising class of natural compounds.

Validating the Molecular Target of Phomaligol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phomaligol A, a polyketide natural product isolated from marine-derived fungi, has garnered interest for its diverse biological activities. While preliminary studies have demonstrated its potential as an anti-inflammatory and cytotoxic agent, the specific molecular target of this compound remains to be definitively identified and validated. This guide provides an overview of the current understanding of this compound's bioactivity, outlines a comprehensive workflow for its molecular target validation, and compares the methodologies involved.

Current Understanding of this compound's Bioactivity

Initial in vitro studies have revealed that this compound and its derivatives exhibit several biological effects, suggesting potential therapeutic applications. The primary reported activities include:

  • Anti-Neuroinflammatory Effects: Phomaligol derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3][4] This suggests an interference with inflammatory signaling cascades. One study indicated that a related compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[4]

  • Cytotoxic Activity: Various Phomaligol derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including A549 (lung carcinoma), H1299 (non-small cell lung cancer), SK-BR-3 (breast cancer), and HCT116 (colorectal carcinoma).[5][6]

  • Antibacterial Activity: Some studies have also reported antibacterial properties of Phomaligol compounds.[7]

Despite these observations, the direct molecular interactions responsible for these cellular effects have not yet been elucidated. The identification and validation of a specific molecular target are crucial next steps in the development of this compound as a potential therapeutic agent.

Hypothetical Workflow for Molecular Target Validation of this compound

The following diagram illustrates a standard, comprehensive workflow for identifying and validating the molecular target of a bioactive compound like this compound.

cluster_identification Target Identification cluster_validation Target Validation cluster_functional Functional Validation a Affinity Chromatography d Surface Plasmon Resonance (SPR) a->d Binding Affinity b Activity-Based Protein Profiling (ABPP) b->d Binding Affinity c Drug Affinity Responsive Target Stability (DARTS) c->d Binding Affinity e Isothermal Titration Calorimetry (ITC) d->e Thermodynamics f Cellular Thermal Shift Assay (CETSA) e->f Target Engagement g Enzymatic Assays f->g Functional Effect h Gene Knockdown/Knockout (siRNA/CRISPR) g->h Cellular Phenotype i Overexpression Studies h->i Confirmation

A generalized workflow for molecular target identification and validation.

Experimental Protocols for Target Validation

Below are detailed methodologies for key experiments in the target validation workflow.

Target Identification: Affinity Chromatography

This technique is used to isolate potential binding partners of this compound from a complex biological sample.

  • Protocol:

    • Immobilization of this compound: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads) without significantly affecting its bioactivity.

    • Preparation of Cell Lysate: Culture relevant cells (e.g., BV-2 microglia or A549 cancer cells) and prepare a total protein lysate.

    • Affinity Pull-down: Incubate the this compound-conjugated beads with the cell lysate to allow for binding of target proteins.

    • Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing agent.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.

  • Protocol:

    • Cell Treatment: Treat intact cells with this compound at various concentrations.

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

    • Data Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.

Functional Validation: Gene Knockdown using siRNA

This experiment aims to determine if the absence of the putative target protein recapitulates the phenotypic effects of this compound.

  • Protocol:

    • siRNA Transfection: Transfect the cells with small interfering RNA (siRNA) specifically targeting the mRNA of the putative target protein to reduce its expression. A non-targeting siRNA should be used as a control.

    • Verification of Knockdown: After a suitable incubation period, confirm the reduction in target protein expression by Western blotting or qRT-PCR.

    • Phenotypic Assay: Perform the relevant bioactivity assay (e.g., NO production assay for BV-2 cells or a cytotoxicity assay for A549 cells) on the knockdown and control cells.

    • Comparison with this compound Treatment: Compare the phenotypic effects of target protein knockdown with the effects of this compound treatment in wild-type cells. A similar phenotype supports the hypothesis that this compound acts through this target.

Comparative Data Summary

As the molecular target of this compound has not been validated, a direct comparison of its performance with other alternatives is not yet possible. However, once a target is identified (e.g., a specific kinase or enzyme in an inflammatory pathway), a comparative analysis can be performed. The following table provides a template for how such data could be presented.

Table 1: Hypothetical Comparison of this compound with a Known Inhibitor

ParameterThis compoundAlternative Inhibitor (e.g., Compound X)
Binding Affinity (Kd) To be determinede.g., 10 nM
Enzymatic Inhibition (IC50) To be determinede.g., 50 nM
Cellular Potency (EC50) To be determinede.g., 200 nM
Selectivity To be determinede.g., High for target vs. other kinases
Mechanism of Action To be determinede.g., ATP-competitive

Potential Signaling Pathway Involvement

Based on the observed inhibition of iNOS and COX-2 expression, this compound may interfere with the NF-κB signaling pathway, which is a key regulator of inflammation.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates PhomaligolA This compound PhomaligolA->IKK Potential Inhibition? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_nucleus->iNOS_COX2 Induces Transcription NO Nitric Oxide (NO) iNOS_COX2->NO Leads to

A potential signaling pathway for this compound's anti-inflammatory action.

This proposed pathway suggests that this compound might exert its anti-inflammatory effects by inhibiting an upstream component of the NF-κB pathway, such as the IKK complex, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2. Further experimental validation is required to confirm this hypothesis.

References

Unveiling the Anticancer Potential of Phomaligol A: A Comparative Cross-Validation Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, natural products derived from marine fungi have emerged as a promising frontier. Among these, Phomaligol A and its derivatives have garnered attention for their potential cytotoxic effects against various cancer cell types. This guide provides a comprehensive cross-validation of the effects of this compound and its analogues in different cancer cell lines, offering a comparative analysis with existing chemotherapeutic agents. This report is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's therapeutic potential.

Summary of Cytotoxic Effects

The cytotoxic activity of Phomaligol derivatives has been evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for comparison. The available data, summarized in the table below, indicates a varied spectrum of activity, suggesting that the efficacy of these compounds may be cell-line dependent.

CompoundCell LineCancer TypeIC50 (µM)
Phomaligol G A549Lung Carcinoma46.86[1]
H1299Lung Carcinoma51.87[1]
Phomaligol H A549Lung Carcinoma65.53[1]
deketo-Phomaligol A HCT-15Colorectal Adenocarcinoma44.4
NUGC-3Stomach Carcinoma>100
NCI-H23Non-Small Cell Lung Cancer91.6
ACHNRenal Cell Adenocarcinoma>100
PC-3Prostate Adenocarcinoma>100
MDA-MB-231Breast Adenocarcinoma>100
Sporogen-AO 1 A549Lung Carcinoma0.13[1]
H1299Lung Carcinoma0.78[1]
SK-BR-3Breast Adenocarcinoma1.19[1]
HCT116Colorectal Carcinoma1.32[1]

Note: Data for deketo-Phomaligol A is derived from a single study and presented as GI50 values, which are comparable to IC50 values.

Mechanism of Action: Preliminary Insights

While comprehensive mechanistic studies on this compound are still emerging, preliminary investigations into related compounds suggest that the induction of apoptosis is a key mechanism of their anticancer activity. For instance, Sporogen-AO 1, a compound structurally related to the Phomaligol family, has been shown to induce apoptosis in HCT116 cells in a dose-dependent manner.[1] The apoptotic pathway is a critical target in cancer therapy, and compounds that can effectively trigger this programmed cell death cascade are of significant interest.

Further research is necessary to elucidate the precise signaling pathways modulated by this compound and its derivatives. Key areas of investigation would include the analysis of apoptosis-related proteins such as the Bcl-2 family and caspases, as well as the examination of effects on the cell cycle.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the Phomaligol compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the Phomaligol compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate changes in the expression of apoptosis-related proteins like Bcl-2 and caspases.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Path Forward

To clearly illustrate the research workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Cancer Cell Lines (A549, H1299, etc.) treatment Treatment with This compound Derivatives start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Level Changes western->protein_quant conclusion Evaluation of Anticancer Potential ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Experimental workflow for the cross-validation of this compound's anticancer effects.

signaling_pathway cluster_cell Cancer Cell PhomaligolA This compound Mitochondria Mitochondria PhomaligolA->Mitochondria Induces Stress? Bcl2 Bcl-2 Family (Anti-apoptotic) PhomaligolA->Bcl2 Inhibition? Caspases Caspases (Executioner) Mitochondria->Caspases Cytochrome c release Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: A hypothesized signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion and Future Directions

The preliminary data on this compound and its analogues demonstrate their potential as a novel class of anticancer agents. The observed cytotoxic effects, particularly the potent activity of Sporogen-AO 1, warrant further investigation. Future research should focus on:

  • Comprehensive Screening: Evaluating this compound and a wider range of its derivatives against a larger, more diverse panel of cancer cell lines to identify specific cancer types that are most sensitive.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds, including a detailed analysis of their effects on the cell cycle and the intrinsic and extrinsic apoptotic pathways.

  • Comparative Efficacy: Conducting head-to-head studies comparing the efficacy of promising Phomaligol derivatives with standard-of-care chemotherapeutic drugs.

  • In Vivo Validation: Progressing the most potent and selective compounds to preclinical in vivo models to assess their therapeutic efficacy and safety profiles in a more complex biological system.

The findings presented in this guide offer a foundational understanding of the anticancer potential of this compound and its derivatives. Continued research in this area holds the promise of developing new and effective therapies for the treatment of cancer.

References

A Comparative Analysis of Phomaligol A and Its Derivatives from Various Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phomaligol A, a polyketide metabolite, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These compounds are produced by several fungal species, and their therapeutic potential is an active area of research. This guide provides a comparative overview of this compound and its analogues isolated from different fungal strains, with a focus on their biological performance supported by experimental data.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic, anti-neuroinflammatory, and antibacterial activities of this compound and its derivatives isolated from various Aspergillus species. This data is crucial for comparing the potency of these compounds and understanding the influence of the producing fungal strain on their biological profile.

Fungal StrainCompoundBioactivity TypeAssayResult (IC50/MIC)Reference
Aspergillus flavus BB1Phomaligol GCytotoxicityA549 cell line46.86 µM[1][2]
CytotoxicityH1299 cell line51.87 µM[1][2]
Phomaligol HCytotoxicityA549 cell line65.53 µM[1][2]
Aspergillus flocculosusCompound 4 (a Phomaligol derivative)Anti-neuroinflammatoryNitric oxide (NO) production in LPS-induced BV-2 microglial cells56.6 µM[3][4]
Aspergillus austwickiiPhomaligol JAntibacterialStaphylococcus aureus40 µg/mL (MIC)[5]
Aspergillus flocculosus 01NT.1.1.5Phomaligol A2AntibacterialCandida albicans16 µg/mL (MIC)[6]
AntibacterialPseudomonas aeruginosa16 µg/mL (MIC)[6]
AntibacterialStreptococcus faecalis32 µg/mL (MIC)[6]
AntibacterialListeria monocytogenes32-64 µg/mL (MIC)[6]
AntibacterialBacillus cereus64-128 µg/mL (MIC)[6]
AntibacterialEscherichia coli64-128 µg/mL (MIC)[6]

Experimental Methodologies

The following sections detail the generalized experimental protocols for the key assays cited in the comparison table. These methodologies provide a framework for understanding how the bioactivity data was generated.

Fungal Cultivation and Metabolite Extraction

Objective: To culture the fungal strains and extract the secondary metabolites, including this compound and its derivatives.

Protocol:

  • Fungal Inoculation: The desired fungal strain (e.g., Aspergillus flavus, Aspergillus flocculosus) is inoculated onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar, Sabouraud Dextrose Broth).[7]

  • Incubation: The cultures are incubated at a controlled temperature (typically 25-28°C) for a specific period (e.g., 7-21 days) to allow for fungal growth and metabolite production.[7]

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, most commonly ethyl acetate (B1210297) (EtOAc).[3][6]

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites.[3]

  • Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compounds.[3]

Structural Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Protocol: The structures of this compound and its derivatives are typically elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.[3][4]

  • Optical Rotation and Electronic Circular Dichroism (ECD): To determine the absolute stereochemistry of the chiral centers.[3][4]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the ability of the isolated compounds to inhibit the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., A549, H1299) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Anti-neuroinflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the potential of the compounds to reduce inflammation in microglial cells.

Protocol:

  • Cell Culture: Murine microglial cells (BV-2) are cultured in appropriate media.[8]

  • LPS Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO).[4][9]

  • Compound Treatment: The cells are pre-treated with the test compounds before or during LPS stimulation.[8]

  • Nitrite Quantification: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9]

  • IC50 Calculation: The IC50 value, representing the concentration at which the compound inhibits NO production by 50%, is determined.[4]

Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Inoculum Preparation: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Microdilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.[10]

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under conditions suitable for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the isolation and bioactivity screening of this compound and its derivatives.

Experimental_Workflow cluster_0 Isolation and Purification cluster_1 Bioactivity Screening Fungal_Culture Fungal Culture (e.g., Aspergillus sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure Phomaligol Derivative Chromatography->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pure_Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Pure_Compound->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC) Pure_Compound->Antimicrobial Bio_Data Biological Activity Data (IC50, MIC) Cytotoxicity->Bio_Data Anti_inflammatory->Bio_Data Antimicrobial->Bio_Data

Caption: General workflow for the isolation, purification, and bioactivity screening of Phomaligol derivatives.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 promotes NO_PGs NO & Prostaglandins iNOS_COX2->NO_PGs produces Inflammation Neuroinflammation NO_PGs->Inflammation Phomaligol_Derivative Phomaligol Derivative (e.g., Compound 4) Phomaligol_Derivative->NFkB inhibits

References

Phomaligol A: A Comparative Analysis of Its Efficacy as a Natural Product Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomaligol A, a meroterpenoid isolated from the marine-derived fungus Aspergillus flocculosus, has garnered interest within the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the efficacy of this compound and its derivatives against other natural product inhibitors, focusing on their anti-inflammatory and cytotoxic activities. The information presented is supported by experimental data to aid researchers in evaluating its potential for further investigation and drug development.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Comparative Data on Nitric Oxide Inhibition

CompoundSourceCell LineIC50 (µM)
Phomaligol Derivative (Compound 4) Aspergillus flocculosusBV-256.6[1][2]
Andrographolide Andrographis paniculataRAW 264.717.4[3]
Apigenin Various PlantsRAW 264.723[4]
Luteolin Various PlantsRAW 264.717.1 - 27[4][5]
Quercetin Various PlantsRAW 264.7-
Wogonin Scutellaria baicalensisRAW 264.717[4]
Curcumin Curcuma longaBV-22.7

Note: A direct IC50 value for this compound was not found. The data for "Phomaligol Derivative (Compound 4)" is for 2,6-dimethyl-3-O-methyl-4-(2-methylbutyryl) phloroglucinol, isolated alongside this compound.

Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of Phomaligol derivatives has been evaluated against various human cancer cell lines. This is a crucial aspect of drug development, particularly in the field of oncology. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

Comparative Data on Cytotoxicity

CompoundCancer Cell LineIC50 (µM)
Phomaligol G A549 (Lung)46.86
H1299 (Lung)51.87
Phomaligol H A549 (Lung)65.53
Sporogen-AO 1 (related compound) A549 (Lung)0.13
HCT116 (Colon)1.32
SK-BR-3 (Breast)1.19
Trichodermol HCT-116 (Colon)3.3
PC-3 (Prostate)1.8
SK-Hep-1 (Liver)5.3
Curcumin A549 (Lung)33-52
Goniothalamin A549 (Lung)~1.5
MCF-7 (Breast)~0.6
HT29 (Colon)~2.0

Experimental Protocols

Nitric Oxide Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and soluble breakdown product of nitric oxide.

Materials:

  • RAW 264.7 or BV-2 cells

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, other natural products) for 1-2 hours.

  • Stimulation: Induce nitric oxide production by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 18-24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

G LPS-Induced NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS, COX-2 (Inflammatory Mediators) Nucleus->iNOS_COX2 Gene Transcription PhomaligolA This compound (and other inhibitors) PhomaligolA->IKK Inhibition PhomaligolA->NFkB Inhibition of Translocation

Caption: LPS-induced pro-inflammatory signaling pathway and potential points of inhibition.

G Experimental Workflow for Inhibitor Screening Start Start CellCulture Cell Culture (e.g., RAW 264.7) Start->CellCulture Treatment Treatment with Natural Product Inhibitors CellCulture->Treatment MTTAssay MTT Assay for Cytotoxicity CellCulture->MTTAssay Parallel Experiment Stimulation LPS Stimulation Treatment->Stimulation Incubation Incubation (18-24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant CellLysate Prepare Cell Lysate Incubation->CellLysate GriessAssay Griess Assay for NO Supernatant->GriessAssay WesternBlot Western Blot for iNOS/COX-2 CellLysate->WesternBlot DataAnalysis Data Analysis (IC50 Calculation) GriessAssay->DataAnalysis MTTAssay->DataAnalysis WesternBlot->DataAnalysis

Caption: Workflow for screening natural product inhibitors of inflammation and cytotoxicity.

Conclusion

This compound and its derivatives exhibit promising anti-inflammatory and cytotoxic activities. The available data suggests that these compounds warrant further investigation as potential therapeutic agents. The provided comparative data and experimental protocols serve as a valuable resource for researchers interested in exploring the potential of this compound and other natural product inhibitors in drug discovery and development. Further studies are necessary to elucidate the precise mechanisms of action and to establish a more comprehensive efficacy and safety profile for this compound itself.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety protocols, including the proper disposal of chemical reagents, is a cornerstone of responsible research. This document provides essential, step-by-step guidance for the safe handling and disposal of Phomaligol A, a bioactive fungal metabolite. Following these procedures will help ensure the safety of laboratory personnel and minimize environmental impact.

This compound, a polyoxygenated cyclohexenone derivative isolated from marine-derived fungi, has demonstrated antibacterial and cytotoxic activities. Due to its biological activity, it must be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary
PropertyValueSource/Justification
Molecular Formula C₁₅H₂₂O₄Representative of the phomaligol class of compounds.
Appearance White to off-white solidTypical for purified small molecules.
Solubility Soluble in methanol, ethanol (B145695), DMSOCommon for polar organic compounds.
Stability Stable under normal laboratory conditionsAssumed for routine handling.
Bioactivity Antibacterial, CytotoxicBased on published research.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for the disposal of this compound and contaminated materials.

Protocol 1: Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse all contaminated glassware and equipment (e.g., spatulas, stir bars) three times with a suitable organic solvent in which this compound is soluble, such as ethanol or methanol.

  • Collect Rinsate: Collect the solvent rinsate in a designated hazardous waste container labeled "Halogen-Free Organic Solvent Waste".

  • Washing: After the initial solvent rinse, wash the glassware and equipment with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the glassware and equipment to air dry or place them in a drying oven.

Protocol 2: Disposal of Unused or Expired this compound
  • Original Container: If possible, dispose of the unused or expired this compound in its original container. Ensure the label is intact and legible.

  • Hazardous Waste Collection: Place the container in a designated satellite accumulation area for hazardous chemical waste.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste: this compound".

  • Waste Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration or other approved methods.

Protocol 3: Disposal of Contaminated Solid Waste
  • Segregation: Segregate all solid waste contaminated with this compound, including gloves, weigh paper, and pipette tips.

  • Waste Bagging: Place the contaminated solid waste in a designated, leak-proof hazardous waste bag.

  • Labeling: Clearly label the bag as "Hazardous Waste: Solid Waste Contaminated with this compound".

  • Containerization: Place the sealed bag into a rigid, labeled container for hazardous solid waste.

  • Waste Pickup: Arrange for collection by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G start Start: this compound Disposal waste_type Identify Waste Type start->waste_type pure_compound Unused/Expired This compound waste_type->pure_compound Pure Compound contaminated_solids Contaminated Solid Waste waste_type->contaminated_solids Solid Waste contaminated_labware Contaminated Labware waste_type->contaminated_labware Labware collect_pure Collect in Original Container pure_compound->collect_pure collect_solids Segregate in Labeled Hazardous Waste Bag contaminated_solids->collect_solids decontaminate Decontaminate Labware (Protocol 1) contaminated_labware->decontaminate hazardous_waste_pickup Arrange for EHS Hazardous Waste Pickup collect_pure->hazardous_waste_pickup collect_solids->hazardous_waste_pickup collect_rinsate Collect Rinsate in Solvent Waste decontaminate->collect_rinsate collect_rinsate->hazardous_waste_pickup

Caption: Workflow for the safe disposal of this compound and associated laboratory waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with institutional and regulatory standards for hazardous waste disposal. Always consult your institution's specific guidelines and the designated Environmental Health and Safety (EHS) office for any additional requirements.

Safeguarding Your Research: A Comprehensive Guide to Handling Phomaligol A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds with limited safety data. Phomaligol A, a mycotoxin produced by certain fungi, presents potential hazards that necessitate rigorous safety protocols.[1][2][3][4][5] This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Hazard Assessment and Chemical Properties

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₆PubChem[7]
Molecular Weight284.30 g/mol PubChem[7]
AppearancePale yellow oil (for a related compound)MDPI[3]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Respiratory Half-mask or Full-face Respirator with P100 (HEPA) and Organic Vapor CartridgesProtects against inhalation of aerosols, fine powders, and volatile organic compounds (VOCs).[8][9][10]
Hands Chemical-resistant gloves (Nitrile)Double-gloving is recommended to prevent skin contact. Gloves must be inspected before use and disposed of after handling.[9][11]
Eyes Safety goggles or a full-face respiratorProvides a seal around the eyes to protect against splashes and aerosols.[12][13]
Body Disposable coveralls or a lab coat with long sleeves and closed frontPrevents contamination of personal clothing.[9][13]
Feet Closed-toe shoes and disposable shoe coversProtects against spills and prevents the spread of contamination.[12]
Operational Plan for Handling this compound

A step-by-step approach ensures that all safety measures are in place before, during, and after handling the compound.

3.1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Assemble all necessary equipment, including PPE, spill kit, and waste containers, before handling the compound.

  • Pre-labeling: Clearly label all vials, tubes, and waste containers with the compound name and hazard symbols.

3.2. Handling:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Aliquoting: If working with a solid form, perform these tasks in the fume hood to minimize aerosol generation. Use anti-static weigh paper.

  • Solution Preparation: When dissolving in a solvent, add the solvent slowly to the compound to avoid splashing.

  • Avoid Contamination: Use dedicated equipment (pipettes, spatulas) for this compound. Do not move contaminated items outside the designated area.

3.3. Post-Handling:

  • Decontamination: Wipe down all surfaces in the fume hood with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol), ensuring compatibility with the surface material.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then shoe covers, gown, eye protection, and finally the respirator).

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container.

4.2. Waste Disposal:

All waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[14][15][16] Do not mix with general laboratory waste.

Emergency Procedures

5.1. Spills:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or outside of a containment device.

  • Contain: If safe to do so, use a chemical spill kit to absorb the spill.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution.

  • Dispose: Collect all cleanup materials as hazardous waste.

5.2. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide details of the compound.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the logical flow of operations from preparation to disposal.

PhomaligolA_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate & Prepare Fume Hood gather_materials Assemble PPE, Spill Kit & Waste Bins prep_area->gather_materials pre_label Label All Containers gather_materials->pre_label don_ppe Don Full PPE pre_label->don_ppe weigh_aliquot Weighing & Aliquoting (Solid Form) don_ppe->weigh_aliquot prepare_solution Solution Preparation weigh_aliquot->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate segregate_waste Segregate Solid, Liquid & Sharps Waste prepare_solution->segregate_waste doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Thorough Hand Washing doff_ppe->wash_hands dispose_waste Dispose as Hazardous Chemical Waste segregate_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。